Pregabalin Arenacarbil
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-5-methyl-3-[[[(1R)-1-(2-methylpropanoyloxy)ethoxy]carbonylamino]methyl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-9(2)6-12(7-13(17)18)8-16-15(20)22-11(5)21-14(19)10(3)4/h9-12H,6-8H2,1-5H3,(H,16,20)(H,17,18)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHZNJWFIYERIF-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](OC(=O)C(C)C)OC(=O)NC[C@@H](CC(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174748-30-1 | |
| Record name | Pregabalin arenacarbil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174748301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREGABALIN ARENACARBIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY093NZ79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: Synthesis and Characterization of Pregabalin for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical guide on the synthesis and analytical characterization of (S)-Pregabalin, ensuring the quality and consistency required for preclinical research.
Introduction
Pregabalin (B1679071), chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent anticonvulsant and analgesic agent.[1][2] It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] Pregabalin exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[4][5][6] This binding reduces the influx of calcium at nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate (B1630785) and norepinephrine.[3][4][5]
The therapeutic activity of Pregabalin is specific to its (S)-enantiomer.[1][7] Therefore, enantioselective synthesis or efficient resolution of the racemate is critical to produce a clinically effective active pharmaceutical ingredient (API). For preclinical studies, it is imperative that the synthesized Pregabalin is of high purity, is well-characterized, and that its impurity profile is thoroughly understood to ensure the safety, reliability, and reproducibility of toxicological and pharmacological data.
This guide details a common synthetic route, comprehensive characterization methodologies, and the necessary quality control parameters for producing preclinical-grade Pregabalin.
Synthesis of (S)-Pregabalin
Multiple synthetic strategies exist for Pregabalin, ranging from classical resolution to asymmetric synthesis using chiral auxiliaries or enzymatic processes.[1][8][9] A robust and scalable method often employed involves the resolution of a key intermediate, 3-isobutylglutaric acid.
General Synthetic Strategy
The overall workflow for producing preclinical-grade Pregabalin involves several key stages: synthesis of a racemic intermediate, chiral resolution to isolate the desired enantiomer, conversion to the final API, and rigorous purification.
Caption: High-level workflow for the synthesis and quality control of (S)-Pregabalin.
Synthetic Route via Resolution of 3-Isobutylglutaric Acid Mono-amide
This route is advantageous due to the use of commercially available reagents and a reliable resolution step.[8] The key steps involve creating a racemic mono-amide, resolving it with a chiral amine, and subsequent Hofmann degradation.
Caption: Key stages in the synthesis of (S)-Pregabalin via chiral resolution.
Experimental Protocol: Synthesis
Step 1: Synthesis of Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid
-
To a stirred solution of 3-isobutylglutaric anhydride (1.0 eq) in an appropriate solvent (e.g., toluene), aqueous ammonia (2.0 eq) is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
The solvent is removed under reduced pressure. The residue is acidified with concentrated HCl to pH 1-2, leading to the precipitation of the product.
-
The solid is filtered, washed with cold water, and dried under vacuum to yield racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.
Step 2: Chiral Resolution
-
The racemic acid (1.0 eq) is dissolved in a mixture of ethanol (B145695) and water at 55-60 °C.
-
(R)-(+)-1-Phenylethylamine (0.5 eq) is added slowly to the solution.[10]
-
The mixture is allowed to cool gradually to room temperature and then stirred for several hours to facilitate the crystallization of the diastereomeric salt.
-
The precipitated salt of (R)-mono-amide and (R)-amine is collected by filtration and washed with a cold ethanol/water mixture.
-
The salt is recrystallized from the same solvent system to achieve high diastereomeric excess (>99%).
Step 3: Liberation of (R)-mono-amide and Hofmann Degradation to (S)-Pregabalin
-
The purified diastereomeric salt is suspended in water, and the pH is adjusted to 1-2 with concentrated HCl to liberate the (R)-mono-amide.
-
The resulting solid is filtered, washed with water, and dried.
-
The (R)-mono-amide (1.0 eq) is subjected to Hofmann degradation. It is treated with a solution of sodium hypobromite (B1234621) (prepared in situ from Br₂ and NaOH) at a controlled temperature (0-5 °C).[8]
-
After the reaction is complete, the mixture is acidified with HCl.
-
The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove by-products.
-
The pH of the aqueous layer is adjusted to the isoelectric point of Pregabalin (~pH 7) to precipitate the crude product.
-
The crude (S)-Pregabalin is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final API with high chemical and enantiomeric purity.[11]
Characterization of (S)-Pregabalin
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized Pregabalin. This involves a combination of spectroscopic and chromatographic techniques.
Analytical Characterization Workflow
A systematic workflow ensures that all critical quality attributes of the synthesized API are evaluated.
Caption: Systematic workflow for the analytical characterization of synthesized Pregabalin.
Spectroscopic Characterization
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the chemical structure of Pregabalin. Samples are typically dissolved in D₂O.
Table 1: NMR Spectroscopic Data for (S)-Pregabalin
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 0.70 - 0.97 | d | 6H, -CH(CH₃)₂ |
| ¹H | 1.28 - 1.33 | t | 2H, -CH₂-CH(CH₃)₂ |
| ¹H | 1.66 - 1.73 | m | 1H, -CH(CH₃)₂ |
| ¹H | 2.28 - 2.34 | m | 1H, -CH-CH₂COOH |
| ¹H | 2.51 - 2.54 | t | 2H, -CH₂-COOH |
| ¹H | 3.07 - 3.09 | d | 2H, -CH₂-NH₂ |
| ¹³C | 21.35 - 22.27 | - | -CH(CH₃)₂ |
| ¹³C | 24.38 - 24.60 | - | -CH(CH₃)₂ |
| ¹³C | 30.89 - 31.90 | - | -CH-CH₂COOH |
| ¹³C | 40.18 - 43.66 | - | -CH₂-NH₂ & -CH₂-CH(CH₃)₂ |
| ¹³C | 176.71 - 182.89 | - | -COOH |
Note: Exact chemical shifts can vary based on solvent and instrument. Data compiled from sources.[12][13]
3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule.
Table 2: FTIR Spectroscopic Data for (S)-Pregabalin
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 2500 | O-H and N-H stretch | Carboxylic acid (-COOH) and Amino group (-NH₂) |
| 2970 - 2870 | C-H stretch (asymmetric) | Alkyl groups |
| ~1575 | N-H bend | Primary amine (-NH₂) |
Data compiled from sources.[12][14][15]
3.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), Pregabalin is detected as its protonated molecular ion.
Chromatographic Characterization
3.3.1 High-Performance Liquid Chromatography (HPLC) for Purity and Assay Reverse-phase HPLC is the primary method for determining the purity of Pregabalin and quantifying its assay. Since Pregabalin lacks a strong chromophore, UV detection is often performed at low wavelengths (e.g., 200-210 nm) or after derivatization.[3][17][18]
Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve Pregabalin reference standard in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized Pregabalin batch in the mobile phase to a known concentration (e.g., 1000 µg/mL).[17]
-
Chromatographic Conditions:
-
Column: C8 or C18 (e.g., Hypersil BDS, C8, 150x4.6 mm, 5 µm).[17]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.9) and acetonitrile (B52724) (e.g., 95:5 v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Injection Volume: 20 µL.[17]
-
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of the reference standard.
Table 3: HPLC Method Validation Summary (as per ICH Guidelines)
| Parameter | Typical Specification | Example Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9998[17] |
| Range | 50 - 150% of target conc. | 50 - 750 µg/mL[19] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.06 - 99.60%[19][20] |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | Reportable | 11.57 µg/mL[20] |
| LOQ | Reportable | 35.07 µg/mL[20] |
3.3.2 Chiral HPLC for Enantiomeric Purity It is critical to confirm the enantiomeric purity and quantify the level of the inactive (R)-enantiomer. This requires a specialized chiral HPLC method.
-
Typical Method: A chiral stationary phase (e.g., a polysaccharide-based column) is used with a mobile phase consisting of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol) and an acidic or basic additive.
-
Acceptance Criterion: For preclinical use, the enantiomeric purity of (S)-Pregabalin should be ≥99.8%.
Impurity Profiling
The identification and control of impurities are mandated by regulatory guidelines (ICH).[2] Process-related impurities can arise from starting materials, intermediates, or side reactions, while degradation products can form during storage.
Table 4: Common Process-Related Impurities in Pregabalin Synthesis
| Impurity Name | Structure/Type | Potential Origin |
|---|---|---|
| (R)-Pregabalin | Enantiomeric Impurity | Incomplete chiral resolution.[12] |
| 3-Isobutylglutaric acid | Starting Material/By-product | Incomplete reaction or hydrolysis of intermediates.[12] |
| 4-Isobutylpyrrolidin-2-one (Lactam) | By-product | Intramolecular cyclization of Pregabalin.[12][21] |
| Pregabalin Dimer | Dimerization Product | Side reaction during synthesis or degradation.[21] |
A comprehensive impurity profile must be established for each batch intended for preclinical evaluation.[22][23]
Conclusion
The successful synthesis of (S)-Pregabalin for preclinical studies hinges on a well-controlled chemical process and a rigorous analytical characterization program. The synthetic route must be robust and capable of producing the desired (S)-enantiomer with high purity. The subsequent analytical testing, encompassing spectroscopy (NMR, FTIR, MS) and chromatography (HPLC, Chiral HPLC), is non-negotiable to confirm the molecule's identity, strength, quality, and purity. By adhering to the detailed protocols and quality standards outlined in this guide, researchers can ensure the integrity of their API, which is the foundation for generating reliable and meaningful preclinical data.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontagelab.com [frontagelab.com]
- 6. sid.ir [sid.ir]
- 7. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 8. patents.justia.com [patents.justia.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study [journal11.magtechjournal.com]
- 17. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. jchr.org [jchr.org]
- 20. jchr.org [jchr.org]
- 21. tpcj.org [tpcj.org]
- 22. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 23. synthinkchemicals.com [synthinkchemicals.com]
"in vivo models for studying Pregabalin's effects"
An In-Depth Technical Guide to In Vivo Models for Studying the Effects of Pregabalin (B1679071)
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy and mechanisms of action of therapeutic agents is paramount. This guide provides a comprehensive overview of the principal in vivo models utilized to study the effects of Pregabalin, a widely prescribed medication for neuropathic pain, epilepsy, and anxiety disorders.[1]
Core Mechanism of Action
Pregabalin's primary mechanism of action involves its high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4] This interaction does not directly block the channel but rather modulates its function, leading to a reduction in the influx of calcium into presynaptic nerve terminals.[2][3] The consequence of this reduced calcium entry is a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine (B1679862) (noradrenaline), and substance P.[1][2][5] This modulation of neurotransmitter release is believed to be the foundation of Pregabalin's anticonvulsant, analgesic, and anxiolytic properties.[1]
I. In Vivo Models for Neuropathic Pain
Preclinical studies in various animal models of neuropathic pain have demonstrated Pregabalin's effectiveness in mitigating symptoms such as allodynia and hyperalgesia.[6][7]
Common Models:
-
Partial Infraorbital Nerve Transection (p-IONX): A model of trigeminal neuropathic pain where a branch of the trigeminal nerve is partially transected, leading to mechanical allodynia in the facial region.[8]
-
Chronic Widespread Muscle Pain (CWP): This model, often used to mimic fibromyalgia, involves injections of acidic saline into the gastrocnemius muscle, resulting in bilateral muscle hyperalgesia.[9][10]
-
Spinal Nerve Ligation (SNL): Involves the ligation of spinal nerves (e.g., L5), leading to persistent pain behaviors in the corresponding paw.
Quantitative Data on Efficacy
| Model | Species/Strain | Pregabalin Dose | Route | Key Finding | Citation |
| Partial Infraorbital Nerve Transection (p-IONX) | Rat (Male) | 1, 10, 100 mg/kg | i.p. | Significantly and dose-dependently reversed reduced mechanical withdrawal thresholds. | [8] |
| Chronic Widespread Muscle Pain (CWP) | Mouse (Male) | 30, 60 mg/kg | i.p. | Fully attenuated muscle hyperalgesia bilaterally. | [9] |
| Chronic Widespread Muscle Pain (CWP) | Mouse (Female) | 30, 60 mg/kg | i.p. | No significant effect on mechanical withdrawal thresholds. | [9] |
| Hot-Plate Test (Acute Thermal Pain) | Mouse | 9.33 - 175.26 mg/kg | i.p. | Dose-dependent increase in antinociceptive effects (20-50% MPAE). | [11][12] |
Detailed Experimental Protocol: Partial Infraorbital Nerve Transection (p-IONX) Model
This protocol is adapted from studies investigating Pregabalin's effects on trigeminal neuropathic pain.[8]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with a mixture of α-chloralose and urethane).
-
Make an intraoral incision along the gingivobuccal margin.
-
Dissect the infraorbital nerve, and transect approximately one-third to one-half of the nerve.
-
Suture the incision.
-
Sham-operated animals undergo the same procedure without nerve transection.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Assess the mechanical withdrawal threshold using von Frey filaments applied to the vibrissal pad.
-
Conduct baseline testing for 3 days pre-operatively.
-
Post-operative testing is performed at various time points (e.g., days 1, 3, 5, 7, 14, 21, 28).
-
A significant decrease in the withdrawal threshold indicates the development of mechanical allodynia.
-
-
Drug Administration:
-
On a designated post-operative day (e.g., day 7), administer Pregabalin (e.g., 0.1, 1, 10, 100 mg/kg, i.p.) or saline.
-
Conduct behavioral assessments at multiple time points after drug administration (e.g., 30, 60, 120, 180 minutes, and 24 hours).
-
II. In Vivo Models for Epilepsy
Pregabalin has demonstrated potent anticonvulsant activity in a variety of rodent models of epilepsy.[13][14][15]
Common Models:
-
Maximal Electroshock (MES) Test: Induces generalized tonic-clonic seizures via electrical stimulation, modeling generalized tonic-clonic seizures.[13][14]
-
Pentylenetetrazole (PTZ) Test: A chemoconvulsant that induces clonic seizures, modeling generalized myoclonic and absence seizures.[13][14][16]
-
Kindling Model: Repeated sub-convulsive electrical or chemical stimulation leads to a persistent increase in seizure susceptibility, modeling partial-onset seizures.[13][14]
-
DBA/2 Audiogenic Seizure Model: A genetic model where mice are susceptible to seizures induced by loud auditory stimuli.[13][14]
Quantitative Data on Efficacy
| Model | Species/Strain | Pregabalin Dose (ED50) | Route | Seizure Type Prevented | Citation |
| High-Intensity Electroshock | Rat | 1.8 mg/kg | PO | Tonic extensor seizures | [13][14][15] |
| DBA/2 Audiogenic Seizure | Mouse | 2.7 mg/kg | PO | Tonic extensor seizures | [13][14][15] |
| Pentylenetetrazole (PTZ) | Mouse | 31 mg/kg | PO | Clonic seizures | [13][14][15] |
| Kindled Rat Model | Rat | 10 mg/kg (lowest effective dose) | IP | Stage 4-5 behavioral seizures | [13][14] |
Detailed Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is based on studies evaluating the anticonvulsant effects of Pregabalin.[13][14][16]
-
Animal Model: Male albino mice.
-
Drug Pre-treatment:
-
Administer Pregabalin or vehicle (e.g., distilled water) orally (p.o.) or intraperitoneally (i.p.).
-
Allow for a pre-treatment time (e.g., 30-60 minutes) for drug absorption.
-
-
Seizure Induction:
-
Administer a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg, s.c. or i.p.).
-
-
Behavioral Observation:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Observe for a set period (e.g., 30 minutes).
-
Record the latency to the first seizure (e.g., myoclonic jerk, clonic convulsion).
-
Record the duration and severity of seizures (using a scoring system).
-
Note the presence or absence of tonic hindlimb extension and mortality.
-
-
Data Analysis:
-
Compare the seizure parameters (latency, duration, severity) between the Pregabalin-treated and vehicle-treated groups.
-
Calculate the percentage of animals protected from tonic seizures or death.
-
III. In Vivo Models for Anxiety
Pregabalin has demonstrated anxiolytic-like activity in various rodent models of anxiety.[13][15]
Common Models:
-
Elevated Plus Maze (EPM): Assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms.[17][18]
-
Light-Dark Box (LDB): This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive. Anxiolytics increase the time spent in the light compartment.[17][18]
-
Open Field Test (OFT): Can be used to assess anxiety-like behavior by measuring the time spent in the center of the open field versus the periphery.[17]
Quantitative Data on Efficacy
| Model | Species/Strain | Pregabalin Dose | Route | Key Finding | Citation |
| Elevated Plus Maze (EPM) | Rat (Male, Wistar) | 60, 100 mg/kg (chronic) | i.p. | Increased open arm time and head dipping behavior. | [17] |
| Light-Dark Box (LDB) | Rat (Male, Wistar) | 5, 10, 30, 60, 100 mg/kg (chronic) | i.p. | Significantly increased time spent in the light zone. | [17] |
| Light-Dark Box (LDB) | Mouse (Male, Albino) | 50 mg/kg | p.o. | Significantly increased time spent in the light box and number of entries. | [18] |
| Elevated Plus Maze (EPM) | Mouse (Male, Albino) | 50 mg/kg | p.o. | Significantly increased open arm time and number of head dips. | [18] |
Detailed Experimental Protocol: Elevated Plus Maze (EPM) Test
This protocol is based on studies assessing the anxiolytic effects of Pregabalin.[17][18]
-
Animal Model: Male Wistar rats or albino mice.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Drug Administration:
-
Administer Pregabalin or vehicle (e.g., saline) via the desired route (e.g., i.p., p.o.).
-
The study can be acute (single dose) or chronic (e.g., daily for 14 days).
-
Allow for a pre-treatment time before testing (e.g., 30-60 minutes).
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Behavioral Measures:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total arm entries (as a measure of locomotor activity).
-
Other ethological measures like head dips and stretch-attend postures.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the Pregabalin-treated and vehicle-treated groups. An increase in open arm activity suggests an anxiolytic effect.
-
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. study.com [study.com]
- 5. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 6. Pregabalin in neuropathic pain: evidences and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice. - Europub [europub.co.uk]
- 13. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. In-vivo anti-epileptic study of newly synthesized pregabalin derivatives based on docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
"pharmacokinetics and pharmacodynamics of Pregabalin in rodent models"
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pregabalin (B1679071) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and a second-generation gabapentinoid.[1] Despite its structural similarity to GABA, its mechanism of action does not involve GABAergic pathways.[1][2][3] Instead, it exerts its therapeutic effects—analgesic, anticonvulsant, and anxiolytic—by binding with high affinity to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels in the central nervous system.[4][5][6][7] This binding is fundamental to its activity in various rodent models of pain, epilepsy, and anxiety.[1][6] Preclinical studies in rodent models have been instrumental in elucidating its pharmacological profile. Pregabalin exhibits favorable pharmacokinetic properties, including rapid absorption, high bioavailability, and minimal metabolism in both mice and rats.[2] Its pharmacodynamic effects, such as the prevention of seizures and alleviation of neuropathic pain, are dose-dependent and correlate well with its concentration in the brain.[4][5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of pregabalin in rodent models, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacodynamics: Mechanism and Efficacy
The primary mechanism of action for pregabalin is its potent and selective binding to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels.[6][8][9] This interaction is crucial for its therapeutic effects.[9] By binding to the α2δ subunit, pregabalin modulates calcium influx into the nerve terminal, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide (CGRP).[1][8][10][11][12] This attenuation of neurotransmitter release leads to a reduction in neuronal hyperexcitability, which is the underlying basis for its efficacy in treating neuropathic pain and epilepsy.[6]
Efficacy in Rodent Models
Pregabalin has demonstrated robust efficacy across a variety of rodent models, validating its use for several clinical indications.
-
Epilepsy: In rodent models of epilepsy, pregabalin potently inhibits seizures. It is effective against tonic extensor seizures induced by high-intensity electroshock in rats and audiogenic stimuli in DBA/2 mice.[4][5] It also prevents clonic seizures induced by pentylenetetrazole in mice and is effective in a rat kindling model of partial seizures.[4][5][13]
-
Neuropathic Pain: Pregabalin effectively attenuates pain-like behaviors in multiple rat models of neuropathic pain. This includes models of sympathetically maintained pain (SMP), such as ligation of the L5/L6 spinal nerves, and sympathetic independent pain (SIP), like transection of the tibial and sural nerves.[10] It reduces both tactile and cold allodynia, primarily through action at the spinal cord.[10][14] It is also effective in models of trigeminal neuropathic pain.[15]
-
Anxiety: Anxiolytic-like activity has been observed in various rodent models, contributing to its approval for generalized anxiety disorder in humans.[4][16]
Quantitative Pharmacodynamic Data
The following table summarizes key efficacy data for pregabalin in different rodent models.
| Model | Species | Endpoint | Route | ED₅₀ / Effective Dose | Citation(s) |
| High-Intensity Electroshock | Rat | Tonic Extensor Seizures | PO | 1.8 mg/kg | [4][5][13] |
| DBA/2 Audiogenic Seizures | Mouse | Tonic Extensor Seizures | PO | 2.7 mg/kg | [4][5][13] |
| Pentylenetetrazole (PTZ) | Mouse | Clonic Seizures | PO | 31 mg/kg | [4][5][13] |
| Kindled Partial Seizures | Rat | Behavioral Seizures (Stage 4-5) | IP | 10 mg/kg (lowest effective dose) | [4][5][13] |
| Neuropathic Pain (SMP & SIP) | Rat | Tactile Allodynia | IP | 3 - 30 mg/kg (dose-dependent) | [10] |
| Spontaneous Locomotor Activity | Rat | Decreased Activity | PO | 80 mg/kg | [17] |
Experimental Protocol: Neuropathic Pain Assessment
A typical protocol to assess the antiallodynic effects of pregabalin in a rat model of neuropathic pain is as follows:
-
Induction of Neuropathy: Neuropathic pain is induced in adult male Sprague-Dawley or Wistar rats via surgical procedures such as chronic constriction injury (CCI) of the sciatic nerve or ligation of the L5 and L6 spinal nerves.[10][18]
-
Post-Operative Recovery: Animals are allowed to recover for a period of 7 to 14 days, during which the signs of neuropathic pain, such as allodynia, develop.
-
Baseline Assessment: Before drug administration, baseline sensitivity to mechanical stimuli is measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined.
-
Drug Administration: Pregabalin or vehicle is administered, typically via intraperitoneal (IP), oral (PO), or intrathecal (IT) routes, at various doses.[10][14]
-
Post-Dosing Assessment: Paw withdrawal thresholds are reassessed at multiple time points after drug administration (e.g., 30, 60, 90, 120, and 150 minutes post-IP injection) to determine the onset, peak, and duration of the antiallodynic effect.[10]
-
Data Analysis: The results are often expressed as the percentage of the maximum possible effect (%MPE). Dose-response curves are generated to calculate the ED₅₀.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Pregabalin exhibits predictable and linear pharmacokinetics in rodent models, which is advantageous for preclinical studies.[3]
-
Absorption: Following oral administration, pregabalin is rapidly and extensively absorbed.[2][3] In rats, maximum plasma concentrations (Tmax) are achieved within approximately one hour.[2] Its oral bioavailability is high, estimated at 94% in mice and 83% in rats for a 50 mg/kg dose.[2] Unlike its predecessor gabapentin, which has saturable absorption, pregabalin's absorption is dose-proportional.[16][19][20]
-
Distribution: Pregabalin is widely distributed in most tissues and readily crosses the blood-brain barrier in both mice and rats, a critical feature for its action on the central nervous system.[1][2][16] It does not bind to plasma proteins, meaning the unbound, pharmacologically active concentration is high.[2] In rats, the brain extracellular fluid to plasma concentration ratio has been reported as 0.10.[21]
-
Metabolism: Pregabalin undergoes minimal to no metabolism in rodent species.[2] More than 90% of the administered dose is excreted as the unchanged parent drug in the urine.[2]
-
Excretion: The primary route of elimination is renal excretion.[2][3] The elimination half-life (t½) following intravenous administration is approximately 3.4 hours in mice and 3.9 hours in rats.[2]
Quantitative Pharmacokinetic Data
The table below provides a summary of key pharmacokinetic parameters for pregabalin in mice and rats.
| Parameter | Mouse | Rat | Citation(s) |
| Route of Administration | IV (unless specified) | IV (unless specified) | [2] |
| Dose | 50 mg/kg | 50 mg/kg | [2] |
| T½ (Elimination Half-life) | 3.4 hours | 3.9 hours | [2] |
| Tmax (Oral) | Not specified | ~1 hour | [2] |
| Absolute Oral Bioavailability | 94% (at 50 mg/kg) | 83% (at 50 mg/kg) | [2] |
| Plasma Protein Binding | Negligible (<1%) | Negligible (<1%) | [1][2] |
| Metabolism | Minimal | Minimal (<2%) | [2][3] |
| Primary Excretion Route | Renal | Renal | [2] |
Experimental Protocol: Pharmacokinetic Study
A general methodology for a pharmacokinetic study of pregabalin in rats is as follows:
-
Animal Model: Male Sprague-Dawley rats are often used.[21] Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Drug Administration: A defined dose of pregabalin (e.g., 30 mg/kg) is administered via the intended route, typically oral gavage (PO) or intravenous (IV) injection.[21]
-
Sample Collection: Blood samples (~0.2 mL) are collected into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.[21] Plasma is separated by centrifugation and stored at -80°C until analysis. For brain penetration studies, animals are euthanized at specific time points, and brains are rapidly harvested.[21]
-
Bioanalysis: Plasma and/or brain homogenate concentrations of pregabalin are quantified using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[22]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key PK parameters like Cmax, Tmax, AUC (Area Under the Curve), T½, and bioavailability.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
A clear relationship exists between the pharmacokinetic profile of pregabalin and its pharmacodynamic effects in rodents. The onset and duration of its anticonvulsant and analgesic effects are closely linked to its concentration in the plasma and, more importantly, in the brain.
Studies have shown that the time course of pregabalin's anticonvulsant activity against electroshock-induced seizures in rats closely mirrors the pharmacokinetic profile of the drug within the brain compartment.[4][5][13] For instance, the peak plasma concentration associated with the ED₅₀ dose (1.8 mg/kg PO) in the rat electroshock model was found to be approximately 3.0 µg/mL.[13] This direct correlation allows for the development of PK/PD models that can predict the pharmacological response based on drug concentration, which is a valuable tool in preclinical drug development for optimizing dosing regimens.[18]
Conclusion
Rodent models have been indispensable for characterizing the pharmacological profile of pregabalin. Its pharmacodynamics are well-defined, stemming from its specific interaction with the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in neuronal hyperexcitability. The pharmacokinetics in mice and rats are favorable, characterized by rapid, dose-linear absorption, good brain penetration, and minimal metabolism. The strong correlation between brain concentration and pharmacological effect provides a solid foundation for translating preclinical findings to clinical applications. The data and protocols summarized in this guide underscore the utility of rodent models in the ongoing research and development of gabapentinoids and other centrally acting therapeutic agents.
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 8. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 9. Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Antiallodynic effect of pregabalin in rat models of sympathetically maintained and sympathetic independent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pregabalin Reduces Acute Inflammatory and Persistent Pain Associated with Nerve Injury and Cancer in Rat Models of Orofacial Pain [jofph.com]
- 16. Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic-pharmacodynamic analysis of the static allodynia response to pregabalin and sildenafil in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gabapentin - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Embryo‐Fetal Developmental Toxicity Studies with Pregabalin in Mice and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Pregabalin with the Alpha-2-Delta Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity of Pregabalin (B1679071) to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), a critical interaction for its therapeutic effects. Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its analgesic, anticonvulsant, and anxiolytic properties not by interacting with GABA receptors, but through its high-affinity binding to the α2δ subunit.[1][2][3] This document will delve into the quantitative binding data, detailed experimental protocols used to ascertain this affinity, and the downstream signaling pathways affected by this molecular interaction.
Quantitative Binding Affinity of Pregabalin to α2δ Subunits
The affinity of Pregabalin for the α2δ-1 and α2δ-2 subunits has been quantified through various experimental assays, yielding dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50). These values consistently demonstrate a high-affinity interaction.
| Parameter | Subunit | Species/System | Value (nM) | Reference |
| Kd | Recombinant Porcine α2δ-1 | - | 6.0 (±1.3) | [4] |
| Kd | Recombinant Human α2δ-2 | - | 7.2 (±1.1) | [4] |
| Ki | Human α2δ-1 | CHO-K1 cell membranes | 19 | [5] |
| IC50 | Pig α2δ | Cerebral cortex membrane | 73 - 80 | [5] |
Mechanism of Action: A Cascade of Events
Pregabalin's therapeutic effects are initiated by its specific binding to the α2δ subunit of VGCCs.[6][7] This interaction is crucial as the α2δ subunit plays a significant role in the trafficking and stabilization of the pore-forming α1 subunit of the calcium channel at the plasma membrane.[8] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated in dorsal root ganglion (DRG) neurons and presynaptic terminals.[9][10][11]
The binding of Pregabalin to the α2δ-1 subunit disrupts its normal function. It is thought to impair the anterograde trafficking of the α2δ-1 subunit from the DRG to presynaptic terminals.[8][10] This leads to a reduction in the number of functional calcium channels at the presynaptic membrane.[7][8] Consequently, there is a decrease in calcium influx into the neuron upon depolarization.[1][6] This reduction in intracellular calcium concentration leads to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6][7][12] The diminished release of these neurotransmitters ultimately dampens neuronal hyperexcitability and alleviates symptoms of pain and seizures.[3][6]
Experimental Protocols
The binding affinity of Pregabalin to the α2δ subunit is primarily determined using radioligand binding assays.
Radioligand Binding Assay
This technique is a cornerstone for studying drug-receptor interactions. It involves the use of a radiolabeled ligand (in this case, [³H]-Pregabalin or [³H]-Gabapentin) that specifically binds to the target receptor.
Objective: To determine the affinity (Kd) and density (Bmax) of Pregabalin binding sites on the α2δ subunit.
Materials:
-
Radioligand: [³H]-Pregabalin or [³H]-Gabapentin.
-
Membrane Preparation: Homogenates from tissues expressing the α2δ subunit (e.g., pig or rat brain cortex) or cell lines engineered to express recombinant α2δ-1 or α2δ-2 subunits.[4][13]
-
Non-specific binding control: A high concentration of unlabeled Pregabalin or Gabapentin.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES).
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity.
Methodology:
-
Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the membrane fraction containing the α2δ subunits. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed amount of the membrane preparation is incubated with increasing concentrations of the radioligand in the assay buffer.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled Pregabalin to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting saturation binding data is then analyzed using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.
Conclusion
The high-affinity binding of Pregabalin to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels is the cornerstone of its therapeutic efficacy. This interaction leads to a reduction in the trafficking of these channels to the presynaptic terminal, a subsequent decrease in calcium influx, and a dampening of excitatory neurotransmitter release. The quantitative understanding of this binding affinity, primarily elucidated through radioligand binding assays, is crucial for the rational design and development of novel therapeutics targeting this important molecular pathway. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.
References
- 1. droracle.ai [droracle.ai]
- 2. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. pregabalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. portlandpress.com [portlandpress.com]
- 9. The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin | Journal of Neuroscience [jneurosci.org]
- 12. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 13. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation of Pregabalin's Anticonvulsant Properties: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the foundational preclinical research that established the anticonvulsant properties of Pregabalin (B1679071). Synthesized in 1990 as a successor to gabapentin, Pregabalin's journey from a novel molecule to a clinically significant antiepileptic drug was underpinned by a series of rigorous preclinical evaluations.[1][2] This document details the core experimental protocols employed in these initial studies, presents the quantitative data that demonstrated Pregabalin's efficacy, and visually elucidates its mechanism of action and the experimental workflows through detailed diagrams. The primary focus is on the seminal rodent models of epilepsy that were instrumental in characterizing Pregabalin's anticonvulsant profile, including the maximal electroshock (MES), pentylenetetrazole (PTZ), and audiogenic seizure models.
Introduction
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][3] However, its mechanism of action does not involve direct interaction with GABA or benzodiazepine (B76468) receptors.[4][5] The initial investigations into its pharmacological activity revealed a novel mechanism centered on its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7][8][9] This binding is crucial for its anticonvulsant, analgesic, and anxiolytic effects.[7][8][9] This guide will systematically explore the early preclinical evidence that defined Pregabalin as a potent anticonvulsant agent.
Mechanism of Action
The anticonvulsant activity of Pregabalin is primarily attributed to its potent and selective binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs in the central nervous system.[7][8][10][11] This interaction is the cornerstone of its therapeutic effect.
Binding to the α2δ Subunit
Pregabalin binds with high affinity to the α2δ subunit, a component of the VGCC complex.[6][7] This binding has been quantified in various studies, demonstrating a high affinity for this specific site. While one study suggested Pregabalin has a 6-fold higher affinity than its predecessor, gabapentin, another found their affinities for the human recombinant α2δ-1 subunit to be similar, with Ki values of 32 nM for Pregabalin and 40 nM for gabapentin.[1] Another study reported a Ki of 180 nM for Pregabalin's binding to the α2δ-1 subunit.[12]
Modulation of Calcium Influx and Neurotransmitter Release
By binding to the α2δ-1 subunit, Pregabalin allosterically modulates the function of the VGCC. This modulation leads to a reduction in the depolarization-induced influx of calcium into presynaptic nerve terminals.[7][13][14] The diminished calcium influx, in turn, curtails the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide.[1][3][8] This reduction in excitatory neurotransmission is believed to be the primary mechanism by which Pregabalin exerts its anticonvulsant effects, effectively dampening the excessive neuronal excitability that characterizes seizures.[9][15]
Preclinical Anticonvulsant Activity
The initial evaluation of Pregabalin's anticonvulsant potential was conducted in a battery of well-established rodent models of epilepsy. These models are designed to mimic different types of human seizures and are crucial for predicting clinical efficacy.
Quantitative Efficacy Data
The following table summarizes the effective dose (ED50) of Pregabalin in various preclinical seizure models. The ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population that takes it.
| Animal Model | Species | Seizure Type | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Maximal Electroshock (MES) | Rat | Tonic Extension | Oral (PO) | 1.8 | [6][16] |
| Maximal Electroshock (MES) | Mouse | Tonic Extension | Intraperitoneal (IP) | 32-320 | [12] |
| Pentylenetetrazole (PTZ) | Mouse | Clonic Seizures | Oral (PO) | 31 | [6][16] |
| Audiogenic Seizures (DBA/2 mice) | Mouse | Tonic Extension | Oral (PO) | 2.7 | [6][16] |
| Kindled Seizures | Rat | Behavioral (Stage 4-5) | Intraperitoneal (IP) | 10 (Lowest Effective Dose) | [6][17] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the initial investigation of Pregabalin's anticonvulsant properties.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[8]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
Materials and Equipment:
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Test compound (Pregabalin), vehicle, and positive control
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Administer the test compound, vehicle, or positive control at a predetermined time before the test.
-
Electrode Application: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.
-
Stimulus Delivery: Place the corneal electrodes on the corneas and deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[8]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.
-
Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated.
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is a model for generalized myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[1][3]
Objective: To assess the ability of a test compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole.
Materials and Equipment:
-
Rodents (mice or rats)
-
Pentylenetetrazole (PTZ) solution
-
Syringes and needles for administration
-
Observation chambers
-
Test compound (Pregabalin), vehicle, and positive control
Procedure:
-
Animal Preparation: Acclimatize animals and administer the test compound, vehicle, or positive control.
-
PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice).[1]
-
Observation: Place the animal in an individual observation chamber and observe for the onset of clonic seizures for a period of 30 minutes.[1] A clonic seizure is characterized by rhythmic contractions of the forelimbs, hindlimbs, and facial muscles.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered a protective effect.
-
Data Analysis: The number of protected animals is recorded, and the ED50 is calculated.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are a genetically susceptible strain that exhibits seizures in response to a high-intensity auditory stimulus. This model is used to study reflex epilepsies.[6][15][18]
Objective: To assess the ability of a test compound to prevent seizures induced by a loud auditory stimulus in a genetically predisposed mouse strain.
Materials and Equipment:
-
DBA/2 mice (typically 21-28 days of age for maximal susceptibility)[6][15]
-
Acoustic chamber capable of producing a high-intensity sound (e.g., 100-120 dB)[6][15]
-
Sound generator (e.g., electric bell or speaker)
-
Test compound (Pregabalin), vehicle, and positive control
Procedure:
-
Animal Preparation: Administer the test compound, vehicle, or positive control to the DBA/2 mice.
-
Auditory Stimulation: At the time of peak drug effect, place the mouse individually in the acoustic chamber.
-
Sound Exposure: Expose the mouse to a high-intensity auditory stimulus for a defined period (e.g., 60 seconds).
-
Observation: Observe the mouse for a characteristic seizure sequence: wild running, followed by clonic seizures, and then tonic hindlimb extension.
-
Endpoint: The absence of the tonic hindlimb extension phase is considered a protective effect.
-
Data Analysis: The number of protected animals is recorded, and the ED50 is calculated.
Conclusion
The initial preclinical investigations of Pregabalin robustly demonstrated its potent anticonvulsant properties across a range of validated animal models. These foundational studies were critical in establishing its mechanism of action through the modulation of the α2δ-1 subunit of voltage-gated calcium channels and the subsequent reduction in excitatory neurotransmitter release. The quantitative data derived from these experiments provided a clear indication of its efficacy and guided its further development as a therapeutic agent for epilepsy. This technical guide serves as a comprehensive resource for understanding the pivotal early-stage research that paved the way for Pregabalin's use in the clinical management of partial-onset seizures.
References
- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 2. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity of action of pregabalin on Ca(2+) channels but not on fusion pore, exocytotic machinery, or mitochondria in chromaffin cells of the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]
The Core Mechanism of Pregabalin: A Technical Guide to its Attenuating Effect on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalin (B1679071), a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a cornerstone therapy for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and generalized anxiety disorder.[1] Despite its structural similarity to GABA, pregabalin's primary mechanism of action does not involve direct interaction with GABAergic systems.[1] Instead, its therapeutic effects are predominantly mediated by its high-affinity binding to the α2δ subunit of presynaptic voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx, leading to a reduction in the release of several key excitatory neurotransmitters. This guide provides an in-depth technical overview of the core mechanism of pregabalin, focusing on its effects on neurotransmitter release. It consolidates quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Molecular Target and Binding Affinity
The primary molecular target of pregabalin is the α2δ auxiliary subunit of voltage-gated calcium channels.[2] There are two main subtypes to which pregabalin binds, α2δ-1 and α2δ-2.[2] Pregabalin exhibits high and similar affinity for both subunits.[2]
| Parameter | α2δ-1 Subunit | α2δ-2 Subunit | Reference |
| Dissociation Constant (Kd) | ~6.0 nM | ~7.2 nM | [3] |
Experimental Protocol: Radioligand Binding Assay
The binding affinity of pregabalin to the α2δ subunits is typically determined using a radioligand binding assay. A detailed protocol is as follows:
-
Membrane Preparation: Cell membranes from cell lines stably expressing either the human α2δ-1 or α2δ-2 subunit are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Radioligand: Tritiated pregabalin ([³H]pregabalin) is used as the radioligand.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled pregabalin.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Kd value, which represents the concentration of the drug that occupies 50% of the receptors at equilibrium.
Modulation of Neurotransmitter Release
By binding to the α2δ subunit, pregabalin allosterically modulates the function of VGCCs, leading to a reduction in calcium influx into the presynaptic nerve terminal upon depolarization. This decrease in intracellular calcium concentration directly impairs the fusion of synaptic vesicles with the presynaptic membrane, thereby reducing the release of neurotransmitters.
Signaling Pathway of Pregabalin's Action
References
- 1. Pregabalin and gabapentin inhibit substance P-induced NF-kappaB activation in neuroblastoma and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregabalin and gabapentin reduce release of substance P and CGRP from rat spinal tissues only after inflammation or activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of substance P in rat spinal cord by high-performance liquid chromatography electrospray quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Pregabalin for Anxiety Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin (B1679071), a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a significant therapeutic agent in the management of various neurological and psychiatric conditions. While initially developed as an anticonvulsant, its anxiolytic properties have been extensively investigated, leading to its approval for the treatment of Generalized Anxiety Disorder (GAD) in many regions. This technical guide provides a comprehensive overview of the preliminary studies that have elucidated the efficacy, mechanism of action, and safety profile of pregabalin in the context of anxiety disorders. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the preclinical and clinical investigation of this compound.
Mechanism of Action
Pregabalin's anxiolytic effects are not mediated by direct action on GABA receptors, a common mechanism for other anxiolytics like benzodiazepines. Instead, its primary mechanism involves binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3] This interaction is crucial for its therapeutic effects.
Binding to the α2δ-1 subunit, in particular, is thought to be responsible for its anxiolytic, anticonvulsant, and analgesic properties.[3] This binding reduces the influx of calcium into presynaptic neurons, which in turn modulates the release of several excitatory neurotransmitters, including glutamate (B1630785), norepinephrine, serotonin (B10506), dopamine, and substance P.[2][4][5] By dampening the release of these neurotransmitters in hyperexcited neurons, pregabalin helps to restore a more balanced neuronal state.[2] Evidence from animal models, such as the Vogel conflict test, has demonstrated a direct relationship between the affinity of compounds for the α2δ-1 protein and their anxiolytic potency.[1]
It is important to note that pregabalin's action is distinct from that of other anxiolytic drug classes. It does not interact with benzodiazepine, GABAA, or GABAB receptors, nor does it affect the reuptake of serotonin or norepinephrine.[2]
Preclinical Studies
The anxiolytic potential of pregabalin was first identified in various animal models of anxiety. These studies were crucial in establishing the compound's efficacy and informing the design of subsequent clinical trials.
Experimental Protocols
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus typically consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Apparatus: The maze is typically made of a non-reflective material. For rats, the arms are generally around 50 cm long and 10 cm wide, with the enclosed arms having walls approximately 40 cm high. The entire apparatus is elevated to a height of about 50-70 cm.
-
Animals: Studies have utilized various rodent strains, including Male Hooded Lister rats and Wistar albino rats.[6]
-
Procedure: Animals are placed in the center of the maze facing an open arm and are allowed to explore for a set period, usually 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
-
Dosing: In one study, pregabalin was administered subcutaneously at doses ranging from 3 to 30 mg/kg.
Vogel Conflict Test
The Vogel conflict test is a classic animal model of anxiety that assesses the ability of a drug to reverse the suppression of a behavior (drinking) by punishment (mild electric shock).
-
Apparatus: The test is conducted in an operant chamber equipped with a drinking spout connected to a water source and a shock generator.
-
Animals: Both rats and mice are used in this paradigm.
-
Procedure: Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test. During the test session, every time the animal completes a certain number of licks on the spout (e.g., 20 licks), a mild electric shock is delivered through the spout. The number of shocks received during a fixed period (e.g., 3-5 minutes) is recorded. Anxiolytic drugs increase the number of shocks the animal is willing to take to drink, indicating a reduction in the conflict between the drive to drink and the fear of punishment.
-
Dosing: Pregabalin has been shown to be effective in this model, with studies in mutant mouse strains suggesting that its anxiolytic-like effects are mediated through the α2δ-1 subunit.[3]
Summary of Preclinical Findings
| Animal Model | Species/Strain | Pregabalin Doses | Key Findings |
| Elevated Plus Maze | Rat (Hooded Lister) | 3-30 mg/kg (s.c.) | Dose-dependent increase in time spent and entries into open arms. |
| Vogel Conflict Test | Mouse | 10-320 mg/kg | Increased punished drinking, effect mediated by α2δ-1 subunit.[3] |
| Light-Dark Box | Rat (Wistar albino) | 5-100 mg/kg (i.p.) | Chronic administration increased time spent in the light compartment. |
Clinical Studies in Generalized Anxiety Disorder (GAD)
Numerous randomized, double-blind, placebo-controlled trials have established the efficacy and safety of pregabalin in the treatment of GAD. These studies have consistently demonstrated that pregabalin is superior to placebo and comparable in efficacy to other anxiolytics like lorazepam, alprazolam, and venlafaxine (B1195380).[3][7][8]
Key Clinical Trial Protocols
Several pivotal studies have defined the clinical profile of pregabalin in GAD. Below are the methodologies of some of these key trials.
Pande et al. (2003) / Feltner et al. (2003)
This was a 4-week, multicenter, double-blind, placebo-controlled study.
-
Patient Population: Outpatients with a primary diagnosis of GAD according to DSM-IV criteria, with a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥20.
-
Treatment Arms:
-
Pregabalin 150 mg/day (50 mg t.i.d.)
-
Pregabalin 600 mg/day (200 mg t.i.d.)
-
Lorazepam 6 mg/day (2 mg t.i.d.)
-
Placebo
-
-
Primary Outcome Measure: Change from baseline in the HAM-A total score.
-
Study Design: Following a 1-week placebo lead-in, patients were randomized to one of the four treatment arms for 4 weeks, followed by a 1-week taper period.
Montgomery et al. (2006)
This 6-week study compared pregabalin with venlafaxine and placebo.
-
Patient Population: Outpatients with a DSM-IV diagnosis of GAD.
-
Treatment Arms:
-
Pregabalin 400 mg/day
-
Pregabalin 600 mg/day
-
Venlafaxine 75 mg/day
-
Placebo
-
-
Primary Outcome Measure: Change from baseline in the HAM-A total score.
-
Study Design: A 6-week, double-blind, randomized, multicenter trial.
Quantitative Data from Key Clinical Trials
The following table summarizes the efficacy data from several key placebo-controlled studies of pregabalin in GAD. The primary efficacy endpoint in these studies was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.
| Study | Treatment Group | N | Baseline HAM-A (Mean) | Change from Baseline (Mean) | p-value vs. Placebo |
| Pande et al. (2003) | Pregabalin 150 mg/day | 69 | ~25 | -9.2 | <0.05 |
| Pregabalin 600 mg/day | 70 | ~25 | -10.3 | <0.01 | |
| Lorazepam 6 mg/day | 68 | ~25 | -12.0 | <0.01 | |
| Placebo | 69 | ~25 | -6.8 | - | |
| Feltner et al. (2003) | Pregabalin 150 mg/day | 70 | ~27 | -9.3 | >0.05 |
| Pregabalin 600 mg/day | 66 | ~27 | -13.2 | <0.001 | |
| Lorazepam 6 mg/day | 68 | ~27 | -11.6 | <0.05 | |
| Placebo | 67 | ~27 | -9.3 | - | |
| Rickels et al. (2005) | Pregabalin 300 mg/day | 91 | ~27 | -12.2 | <0.001 |
| Pregabalin 450 mg/day | 90 | ~27 | -11.0 | <0.05 | |
| Pregabalin 600 mg/day | 89 | ~27 | -11.8 | <0.01 | |
| Alprazolam 1.5 mg/day | 93 | ~27 | -10.9 | <0.05 | |
| Placebo | 91 | ~27 | -8.4 | - | |
| Montgomery et al. (2006) | Pregabalin 400 mg/day | 104 | ~27 | -13.7 | <0.01 |
| Pregabalin 600 mg/day | 103 | ~27 | -14.5 | <0.001 | |
| Venlafaxine 75 mg/day | 108 | ~27 | -12.0 | <0.05 | |
| Placebo | 106 | ~27 | -9.9 | - |
Note: Baseline HAM-A scores are approximate. Please refer to the original publications for exact values.
Safety and Tolerability
Across clinical trials, pregabalin has been generally well-tolerated. The most commonly reported adverse events are dizziness and somnolence, which are typically mild to moderate in severity and often transient, resolving within the first few weeks of treatment.[3][7] Importantly, pregabalin has shown a low potential for producing withdrawal symptoms upon discontinuation, especially when tapered over at least one week.[3][9] This favorable profile distinguishes it from benzodiazepines, which are associated with a higher risk of dependence and more significant withdrawal syndromes.
Conclusion
The preliminary studies on pregabalin for anxiety disorders have robustly established its efficacy, particularly in GAD. Its unique mechanism of action, involving the modulation of excitatory neurotransmitter release via binding to the α2δ subunit of voltage-gated calcium channels, sets it apart from other anxiolytic agents. Preclinical animal models provided the foundational evidence for its anxiolytic properties, which were subsequently confirmed in a series of well-designed clinical trials. These trials have demonstrated that pregabalin offers rapid and sustained relief from both the psychic and somatic symptoms of anxiety, with a favorable safety and tolerability profile. For researchers and drug development professionals, the journey of pregabalin from a structural analogue of GABA to a first-line treatment for GAD in some regions serves as a compelling case study in modern psychopharmacology. Further research may continue to explore its utility in other anxiety spectrum disorders and refine its place in the therapeutic armamentarium.
References
- 1. Pregabalin may represent a novel class of anxiolytic agents with a broad spectrum of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 3. A meta-analysis of the efficacy of pregabalin in the treatment of generalized anxiety disorder - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Does pregabalin offer potential as a first-line therapy for generalized anxiety disorder? A meta-analysis of efficacy, safety, and cost-effectiveness [frontiersin.org]
- 5. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
Structural Analysis of Pregabalin and Its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalin (B1679071), a gamma-aminobutyric acid (GABA) analogue, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic efficacy stems from its specific interaction with the α2-δ subunit of voltage-gated calcium channels.[1] This technical guide provides a comprehensive structural analysis of Pregabalin and its analogues, detailing the key structure-activity relationships (SAR), experimental protocols for their characterization, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the α2-δ subunit.
Core Structure and Mechanism of Action
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter GABA.[2] However, it does not bind to GABA receptors or mimic GABAergic activity.[1] The primary mechanism of action of Pregabalin involves its high-affinity binding to the α2-δ subunit of presynaptic voltage-gated calcium channels in the central nervous system.[3][4] This binding modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5] This modulation of neurotransmitter release is believed to be the basis for Pregabalin's analgesic, anticonvulsant, and anxiolytic properties.[6]
Signaling Pathway of Pregabalin's Action
The binding of Pregabalin to the α2-δ subunit initiates a cascade of events that ultimately dampens neuronal excitability. The following diagram illustrates the proposed signaling pathway.
Structure-Activity Relationship (SAR) of Pregabalin Analogues
The therapeutic efficacy of Pregabalin has spurred the development and analysis of numerous analogues to probe the structural requirements for binding to the α2-δ subunit and for interaction with the system L neutral amino acid transporter, which is involved in its transport across the blood-brain barrier.[4][7]
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (IC50) of a selection of Pregabalin analogues for the α2-δ subunit and their inhibition of the system L transporter. The data is adapted from Belliotti et al., "Structure-Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein".
| Compound | Structure | α2-δ Binding IC50 (nM) [³H]gabapentin | System L Transport IC50 (µM) [³H]leucine |
| Pregabalin (2) | (S)-3-(aminomethyl)-5-methylhexanoic acid | 110 | 47 |
| Gabapentin (1) | 1-(aminomethyl)cyclohexaneacetic acid | 140 | 110 |
| Analogue 8 | (S)-3-(aminomethyl)-5,5-diethylheptanoic acid | > 10000 | 50 |
| Analogue 13 | (S)-3-(aminomethyl)-5-ethyl-5-methylheptanoic acid | 280 | 45 |
| Analogue 17 | (R)-2-isobutyl-3-aminopropanoic acid | 2800 | > 1000 |
| Analogue 23 | (S)-3-(aminomethyl)-2,5-dimethylhexanoic acid | 1100 | > 1000 |
| Analogue 43 | (3S,4S)-3-(aminomethyl)-4,5-dimethylhexanoic acid | 43 | 20 |
| Analogue 61 | (3S,5R)-3-(aminomethyl)-5-methylheptanoic acid | 100 | 36 |
Data is illustrative and sourced from a single study for comparative purposes.
Experimental Protocols for Structural Analysis
The characterization of Pregabalin and its analogues relies on a suite of analytical techniques. This section provides an overview of the methodologies for key experiments.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state.
Methodology:
-
Crystal Growth: High-quality single crystals of the target compound are grown, often by slow evaporation of a saturated solution. For example, a co-crystal of (S)-pregabalin and L-tartaric acid can be obtained from the vapor diffusion of an ethanol (B145695) solution into a tert-butyl methyl ether atmosphere.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., room temperature or 150 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
Workflow for Single-Crystal X-ray Diffraction:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, enabling structural elucidation and confirmation.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-20 mg for small molecules) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) and placed in an NMR tube.[8]
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard 1D experiments include ¹H and ¹³C NMR. 2D experiments like COSY, HSQC, and HMBC can be used to establish connectivity between atoms. Key acquisition parameters include the number of scans, relaxation delay, and pulse sequence.[9]
-
Data Processing and Interpretation: The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.
¹H and ¹³C NMR Data for Pregabalin:
The following table presents typical ¹H and ¹³C NMR chemical shifts for Pregabalin in CDCl₃.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (CH₃) | 0.85 (d) | 21.47 |
| 1' (CH₃) | 0.87 (d) | 21.95 |
| 2 (CH) | 1.63 (m) | 24.33 |
| 3 (CH₂) | 1.19 (t) | 31.65 |
| 4 (CH) | 2.13 (m) | 40.53 |
| 5 (CH₂) | 2.18 (dd), 2.29 (dd) | 40.69 |
| 6 (CH₂) | 2.91 (dd), 2.98 (dd) | 43.61 |
| 7 (COOH) | - | 181.14 |
Data adapted from Indian J. Chem., Sec B, April 2012, 632.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for both qualitative and quantitative analysis.
Methodology for LC-MS/MS Analysis:
-
Sample Preparation: For biological samples like plasma, a sample extraction procedure such as protein precipitation (e.g., with methanol) or solid-phase extraction (SPE) is employed to remove interfering matrix components.[5][10] An internal standard (e.g., a deuterated analogue of the analyte) is typically added for accurate quantification.[5]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate the analyte from other components based on polarity. A gradient or isocratic mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid) is used for elution.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like Pregabalin. In tandem MS (MS/MS), a precursor ion is selected and fragmented to produce characteristic product ions, which are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.[10]
Workflow for LC-MS/MS Analysis:
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and in vitro pharmacology of novel pregabalin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Pregabalin in Plasma
These application notes provide detailed methodologies for the quantitative analysis of pregabalin (B1679071) in plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established and validated analytical methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.
Introduction
Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Accurate quantification of pregabalin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines various validated methods for this purpose, offering a comparative overview of their performance characteristics.
Analytical Methods Overview
The primary methods for pregabalin quantification in plasma involve LC-MS/MS, which offers high sensitivity and selectivity.[1][3][4] HPLC with derivatization is also a viable and sensitive alternative.[2][5] The choice of method often depends on the required sensitivity, available instrumentation, and sample throughput needs.
Key steps in the analytical workflow include sample preparation, chromatographic separation, and detection. Sample preparation is critical for removing plasma proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma to precipitate proteins.[1][6]
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte of interest from the plasma matrix.[3][7]
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its differential solubility in two immiscible liquids.[8]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for pregabalin quantification in plasma.
Table 1: LC-MS/MS Methods Quantitative Data
| Parameter | Method 1 (SPE)[7] | Method 2 (PPT)[1] | Method 3 (PPT)[6] | Method 4 (LLE)[8] | Method 5 (SPE)[3] |
| Linearity Range (ng/mL) | 1 - 250 | 50 - 50000 | 30 - 5000 | 99.79 - 4019.90 | 0.50 - 20000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 50 | 30 | 99.79 | 0.50 |
| Intra-day Precision (%RSD) | 2.78 (at 75 ng/mL) | < 15 | 2.0 - 6.2 | Not Specified | 1.05 - 4.81 |
| Inter-day Precision (%RSD) | Not Specified | < 15 | 2.0 - 6.2 | Not Specified | 1.57 - 3.90 |
| Accuracy/Recovery (%) | 91.4 | Within ±15% of nominal | -10.5 - 3.0 (relative deviation) | Not Specified | 86.49 |
| Internal Standard | Gabapentin (B195806) | Pregabalin-d4 | Gabapentin | Gabapentin | Pregabalin-d4 |
Table 2: HPLC Methods with Derivatization Quantitative Data
| Parameter | Method 1 (FDNB Derivatization)[5] | Method 2 (Salicylaldehyde Derivatization)[9] |
| Linearity Range (ng/mL) | 1 - 4500 | 2500 - 40000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 2500 |
| Intra-day Precision (%RSD) | 4.3 - 12.7 | Not Specified |
| Inter-day Precision (%RSD) | 4.3 - 12.7 | Not Specified |
| Accuracy/Recovery (%) | 2.6 - 8.0 (deviation from nominal) | 73.8 |
| Internal Standard | Not Specified | Ibuprofen |
Experimental Protocols
This section provides detailed protocols for the most common and robust analytical methods.
Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is based on a method utilizing SPE for sample cleanup, providing a clean extract and high recovery.[7]
1. Materials and Reagents
-
Pregabalin and Gabapentin (Internal Standard) reference standards
-
Methanol (LC/MS grade)
-
Water (LC/MS grade)
-
Formic acid
-
Human plasma
-
SOLA CX SPE cartridges
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of pregabalin and 0.1 mg/mL of gabapentin in 50:50 (v/v) methanol/water.
-
Calibration Standards: Prepare working standards by serial dilution of the pregabalin stock solution. Spike 285 µL of blank plasma with 15 µL of the appropriate working standard to achieve concentrations of 1, 2, 5, 25, 75, 125, 175, 225, and 250 ng/mL.
-
Internal Standard Spiking: Add 30 µL of a 100 ng/mL gabapentin solution to each standard and sample.
3. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SOLA CX cartridge with 0.5 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 0.5 mL of water containing 1.0% formic acid.
-
Loading: Load the 500 µL pre-spiked plasma sample.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute pregabalin and gabapentin from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in 250 µL of 50:50:0.1 (v/v) water/methanol/formic acid.[7]
4. LC-MS/MS Conditions
-
LC Column: Accucore PFP HPLC column
-
Mobile Phase: Gradient elution with a mixture of water and methanol containing formic acid.
-
Flow Rate: As per column specifications.
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive polarity, Heated Electrospray Ionization (HESI)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
5. Data Analysis
-
Quantify pregabalin using the peak area ratio of the analyte to the internal standard against the calibration curve. A 1/x weighted linear regression is often used.[7]
Protocol 2: LC-MS/MS with Protein Precipitation (PPT)
This protocol describes a high-throughput method using a simple protein precipitation step.[1]
1. Materials and Reagents
-
Pregabalin and Pregabalin-d4 (Internal Standard) reference standards
-
Methanol (LC/MS grade)
-
Water (LC/MS grade)
-
Human plasma
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of pregabalin and pregabalin-d4 in methanol.
-
Calibration Standards and QCs: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions.
-
Sample Preparation:
-
To 50 µL of plasma sample, add the internal standard (pregabalin-d4).
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex and then centrifuge for 5 minutes at 3500 rpm.
-
Transfer 200 µL of the supernatant and mix with 400 µL of purified water.
-
3. LC-MS/MS Conditions
-
LC Column: Synergi Max-RP (80Å, 4 µm, 50 x 2.0 mm)[1]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Mobile Phase A) and an organic solvent (Mobile Phase B).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 20 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Scan Type: Selected Reaction Monitoring (SRM)
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of pregabalin to pregabalin-d4 against the nominal concentration of the calibration standards. Determine the concentration of pregabalin in the samples from this curve.
Protocol 3: HPLC with Pre-column Derivatization using 1-Fluoro-2,4-dinitrobenzene (FDNB)
This protocol details a sensitive HPLC-UV method that requires derivatization of pregabalin.[5]
1. Materials and Reagents
-
Pregabalin reference standard
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Human plasma
2. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of pregabalin in an appropriate solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma.
-
Derivatization and Extraction:
-
Perform protein precipitation on the plasma sample.
-
To the supernatant, add a borate (B1201080) buffer (pH 8.2) and the FDNB derivatizing agent.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Extract the derivatized pregabalin using a suitable organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
3. HPLC Conditions
-
LC Column: C18 reversed-phase column[5]
-
Mobile Phase: A mixture of 10 mM Na2HPO4 (pH 8.0) and methanol (35:65 v/v).[5]
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 20 µL
-
Detection: UV detector set at 360 nm.[5]
4. Data Analysis
-
Quantify the derivatized pregabalin based on the peak area from the chromatogram against a calibration curve prepared using the same derivatization procedure.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Pregabalin Quantification using SPE and LC-MS/MS.
Caption: Workflow for Pregabalin Quantification using PPT and LC-MS/MS.
Caption: Workflow for Pregabalin Quantification using HPLC-UV with Derivatization.
References
- 1. frontagelab.com [frontagelab.com]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study [journal11.magtechjournal.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. naturalspublishing.com [naturalspublishing.com]
Application Notes and Protocols for the Formulation of Controlled-Release Pregabalin in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies and preclinical evaluation methods for developing controlled-release (CR) formulations of pregabalin (B1679071). The accompanying protocols are designed to guide researchers in the practical aspects of formulation development and preclinical testing.
Introduction to Controlled-Release Pregabalin
Pregabalin, an analog of gamma-aminobutyric acid (GABA), is widely used for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its immediate-release (IR) formulation has a short elimination half-life of approximately 6 hours, necessitating multiple daily doses to maintain therapeutic efficacy.[2][3] The development of a once-daily controlled-release formulation aims to improve patient compliance, reduce dosing frequency, and potentially minimize side effects associated with peak plasma concentrations.[4][5][6]
Pregabalin is primarily absorbed in the small intestine and proximal colon.[7] Therefore, successful CR formulations often employ gastroretentive drug delivery systems (GRDDS) to prolong the residence time of the dosage form in the upper gastrointestinal tract, where drug absorption is optimal.[2][8][9]
Formulation Strategies for Controlled-Release Pregabalin
Several approaches have been investigated to achieve controlled delivery of pregabalin. The most common strategies involve matrix systems and gastroretentive technologies.
2.1. Hydrophilic Matrix Tablets: This is a common and straightforward approach where pregabalin is dispersed within a swellable hydrophilic polymer matrix. Upon contact with gastric fluid, the polymer swells to form a gel layer that controls the drug release rate.
-
Key Polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC) of various viscosity grades (e.g., HPMC K4M, K15M, K100M), Polyox (polyethylene oxide) WSR 301 and WSR 303.[3][9][10]
-
Mechanism: Drug release is governed by a combination of diffusion through the gel layer and erosion of the matrix.
2.2. Gastroretentive Drug Delivery Systems (GRDDS): These systems are designed to be retained in the stomach for an extended period, allowing for prolonged drug release and absorption.
-
Floating Systems: These are low-density systems that remain buoyant in the gastric fluid.[8][11]
-
Non-effervescent systems: These formulations achieve floating by entrapping air within a swellable polymer matrix. Critical factors include the amounts of hydroxypropyl methylcellulose and crospovidone.[8][11]
-
Effervescent systems: These systems incorporate gas-generating agents (e.g., sodium bicarbonate) that produce carbon dioxide in the presence of gastric acid, causing the tablet to float.
-
-
Swelling Systems: These systems swell to a size greater than the pyloric sphincter, preventing their passage into the small intestine.[8][11] Optimized tablets have been shown to swell above 12.8 mm, the reported diameter of the pyloric sphincter in the fed state.[8][11]
-
Mucoadhesive Systems: These formulations incorporate mucoadhesive polymers that adhere to the gastric mucosa, prolonging gastric residence time.[12]
-
Key Polymers: Chitosan, xanthan gum, and gum moringa have been investigated for their mucoadhesive properties.[12]
-
2.3. Three-Layered (TL) Tablets: This novel approach involves a core layer containing the drug and one or two barrier layers that control the surface area available for drug release. This can offer more precise control over the release kinetics compared to monolithic matrix tablets.[4][13]
Preclinical Evaluation Protocols
3.1. In Vitro Characterization
Protocol 1: In Vitro Dissolution Testing
Objective: To determine the rate and extent of drug release from the controlled-release formulation.
Apparatus: USP Type II (Paddle) dissolution apparatus.
Media:
-
First 2 hours: 0.1N HCl (pH 1.2) to simulate gastric fluid.[10]
-
Subsequent hours: Phosphate buffer (pH 6.8) to simulate intestinal fluid.[10]
Procedure:
-
Place one tablet in each dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.[2]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[2]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of pregabalin using a suitable analytical method such as HPLC at 210 nm.[2][3]
Protocol 2: Buoyancy/Floating Test (for GRDDS)
Objective: To evaluate the floating properties of the gastroretentive formulation.
Procedure:
-
Place the tablet in a beaker containing 900 mL of 0.1N HCl (pH 1.2) at 37 ± 0.5°C.
-
Measure the Floating Lag Time: the time taken for the tablet to start floating.[8]
-
Measure the Total Floating Time: the total duration for which the tablet remains buoyant. Formulations have been developed that maintain buoyancy for over 24 hours.[8][11]
Protocol 3: Swelling Study
Objective: To determine the swelling characteristics of the formulation, which is crucial for both matrix and swelling-type gastroretentive systems.
Procedure:
-
Weigh the tablet (W1).
-
Place the tablet in a beaker containing simulated gastric fluid.
-
At regular intervals, remove the tablet, blot excess water, and weigh it (W2).
-
The swelling index can be calculated using the formula: Swelling Index = [(W2 - W1) / W1] * 100.
-
For swelling-type GRDDS, the dimensional changes (length, width, thickness) can also be measured using a caliper.[8][11]
3.2. In Vivo Pharmacokinetic Studies (Preclinical)
Protocol 4: Pharmacokinetic Evaluation in Beagle Dogs
Animal Model: Male beagle dogs are a commonly used preclinical model for oral drug absorption studies of pregabalin.[4]
Pre-study Preparation:
-
Fast the animals for at least 16 hours prior to the experiment, with free access to water.[4]
-
For studies investigating the effect of food, provide a standard meal (e.g., 80g of foodstuff) 40 minutes before drug administration.[4]
Dosing and Sample Collection:
-
Administer the controlled-release pregabalin formulation orally. A common dose for preclinical studies is 150 mg.[4][13]
-
For comparison, an immediate-release (IR) formulation (e.g., 75 mg) can be administered twice daily.[4][13]
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 14, and 24 hours post-dose).[4]
-
Collect blood in heparinized tubes and centrifuge to separate the plasma.[5]
Sample Analysis:
-
Determine the plasma concentration of pregabalin using a validated analytical method, such as LC-MS/MS.[5][13]
Pharmacokinetic Parameters: Calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (0-24): Area under the plasma concentration-time curve from 0 to 24 hours.
Data Presentation
Table 1: In Vitro Dissolution Data of a Hypothetical Controlled-Release Pregabalin Formulation
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.2 ± 2.1 |
| 2 | 28.5 ± 3.5 |
| 4 | 45.8 ± 4.2 |
| 8 | 70.1 ± 5.6 |
| 12 | 88.9 ± 4.8 |
| 24 | 99.5 ± 3.9 |
Table 2: Pharmacokinetic Parameters of Pregabalin Formulations in Beagle Dogs
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (0-24) (ng·h/mL) |
| IR Capsule | 75 mg (BID) | 8500 ± 1200 | 0.85 ± 0.25 | 45000 ± 5500 |
| CR Tablet (TL1) | 150 mg (OAD) | 4200 ± 950 | 5.86 ± 1.10 | 47250 ± 6200 |
Data presented in the table is illustrative and based on findings from published studies.[4][13] The total drug exposure (AUC) of the once-daily (OAD) 150 mg TL1 tablet was comparable to the twice-daily (BID) 75 mg IR capsule, with a T/R ratio for AUC(0-24) of 1.05.[4] The controlled-release formulation demonstrates a delayed Tmax and a lower Cmax compared to the immediate-release formulation, which is characteristic of a controlled-release profile.[4]
Visualizations
References
- 1. Immediate and controlled-release pregabalin for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Customized Novel Design of 3D Printed Pregabalin Tablets for Intra-Gastric Floating and Controlled Release Using Fused Deposition Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of non-effervescent gastroretentive tablets containing pregabalin for once-daily administration and dose proportional pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. neuroquantology.com [neuroquantology.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Pregabalin in Rodent Models of Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rodent models of diabetic neuropathy for the preclinical evaluation of Pregabalin (B1679071). The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to ensure robust and reproducible experimental outcomes.
Introduction
Diabetic neuropathy is a common complication of diabetes mellitus, characterized by nerve damage that often leads to chronic pain.[1] Pregabalin is a first-line treatment for neuropathic pain, and its efficacy is attributed to its interaction with the α2δ-1 subunit of voltage-gated calcium channels, which modulates the release of excitatory neurotransmitters.[2][3][4] Rodent models, particularly those induced by streptozotocin (B1681764) (STZ), are widely used to mimic the pathology of diabetic neuropathy and to test the efficacy of potential therapeutics like Pregabalin.[5][6][7]
Animal Models and Induction of Diabetes
The most common method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.[1][5]
Recommended Rodent Models
| Species | Strain | Rationale for Use |
| Mouse | BALB/c | Commonly used, well-characterized immune system.[1] |
| Mouse | C57BL/6 | Widely used in various disease models. |
| Rat | Sprague-Dawley | Larger size facilitates surgical procedures and blood collection. |
| Rat | Wistar | Commonly used for behavioral and physiological studies. |
Protocol for STZ-Induced Diabetes
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Saline solution (0.9% NaCl), sterile
-
Glucometer and test strips
-
Insulin (B600854) (optional, for long-term studies to manage severe hyperglycemia)
Procedure:
-
Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. The concentration should be calculated based on the desired dosage and the injection volume.
-
Fasting: Fast the animals for 4-6 hours before STZ injection to ensure consistent blood glucose levels.
-
Injection: Administer a single intraperitoneal (i.p.) injection of STZ. For mice, a common dosage is 200 mg/kg.[1][5][6] For rats, a typical dose is 50-65 mg/kg.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Animals with blood glucose levels consistently above 250 mg/dL (or 15 mmol/L) are considered diabetic.[8]
-
Monitoring: Regularly monitor animal weight, food and water intake, and overall health. In long-term studies, insulin may be administered to prevent excessive weight loss and mortality.[9]
Assessment of Diabetic Neuropathy
The development of diabetic neuropathy should be confirmed through behavioral and physiological assessments. A consensus statement recommends using at least two different assessment methods.[10]
Behavioral Testing for Neuropathic Pain
Behavioral tests are crucial for assessing the pain-alleviating effects of Pregabalin.
This test measures the sensitivity to a non-painful mechanical stimulus.
Protocol:
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.[1]
-
Stimulation: Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The paw withdrawal threshold (PWT) is the lowest force that elicits a response in at least 50% of the applications (using the up-down method). A decrease in PWT in diabetic animals indicates mechanical allodynia.
This test measures the latency to withdraw from a thermal stimulus.
Protocol:
-
Acclimatization: Place the animal in a plexiglass chamber on a glass plate and allow it to acclimate.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency (PWL).
-
Cut-off Time: A cut-off time (e.g., 20 seconds) is set to prevent tissue damage. A decrease in PWL in diabetic animals indicates thermal hyperalgesia.
Physiological Assessment
Nerve conduction velocity (NCV) studies provide a quantitative measure of nerve function.[10][11]
Protocol:
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane).
-
Electrode Placement: Place stimulating electrodes along the sciatic or tibial nerve and recording electrodes in the interosseous muscles of the paw.
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus and record the resulting compound muscle action potential (CMAP).
-
Calculation: NCV is calculated by dividing the distance between the stimulating and recording electrodes by the latency of the CMAP. A decrease in NCV is indicative of neuropathy.
Pregabalin Treatment Protocol
Dosing and Administration
| Species | Dosage Range | Route of Administration | Frequency | Reference |
| Mouse | 10 - 50 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Once or twice daily | [1][5][6] |
| Rat | 30 - 60 mg/kg | Oral gavage | Once daily | [2][8] |
Note: The optimal dose and administration route should be determined in pilot studies. Pregabalin is typically dissolved in saline for injection or sterile water for oral administration.
Experimental Timeline
A typical experimental workflow is as follows:
References
- 1. PREGABALIN TREATMENT OF PERIPHERAL NERVE DAMAGE IN A MURINE DIABETIC PERIPHERAL NEUROPATHY MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ovid.com [ovid.com]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Effect of pregabalin on contextual memory deficits and inflammatory state-related protein expression in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Modeling Diabetic Sensory Neuropathy in Rats | Springer Nature Experiments [experiments.springernature.com]
- 10. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
"application of mass spectrometry for Pregabalin metabolite identification"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin (B1679071) is an anticonvulsant and analgesic drug widely used for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] It is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] Unlike many pharmaceuticals, pregabalin undergoes minimal metabolism in humans.[2][3][4] Approximately 90% of an administered dose is excreted unchanged in the urine.[2] The primary and only significant metabolite identified is N-methylpregabalin, which accounts for a mere 0.9% of the dose.[2][5]
Given its limited metabolism, the primary application of mass spectrometry in the context of pregabalin is not the discovery of novel metabolites but rather the accurate and sensitive quantification of pregabalin and its minor N-methylated metabolite in biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and sensitivity.[7]
Metabolic Pathway of Pregabalin
The metabolic pathway of pregabalin is exceptionally simple, with the vast majority of the drug being excreted without modification. The minor metabolic route involves the N-methylation of the primary amine.
Caption: Metabolic fate of Pregabalin in humans.
Experimental Protocols
This section details the methodologies for the quantification of pregabalin and its N-methyl metabolite in human plasma using LC-MS/MS.
Protocol 1: Quantification of Pregabalin in Human Plasma via Protein Precipitation
This protocol is a robust and high-throughput method suitable for pharmacokinetic studies.[8]
1. Materials and Reagents
-
Pregabalin reference standard
-
Pregabalin-d4 (internal standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation
-
To 50 µL of a human plasma sample, add 50 µL of the internal standard working solution (Pregabalin-d4).
-
Add 500 µL of methanol to precipitate the plasma proteins.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 3500 rpm for 5 minutes.[8]
-
Transfer 200 µL of the supernatant to a clean tube.
-
Add 400 µL of ultrapure water to the supernatant.[8]
-
Inject 20 µL of the final solution into the LC-MS/MS system.[8]
3. Liquid Chromatography Conditions
-
Column: Synergi Max-RP (80Å, 4 µm, 50 x 2.0 mm)[8]
-
Mobile Phase A: 0.1% formic acid in water[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.2 min: 5% B
-
-
Column Temperature: 40°C
-
Total Run Time: 3.2 minutes[8]
4. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Protocol 2: Quantification of Pregabalin in Human Plasma via Solid Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for minimizing matrix effects.[11]
1. Materials and Reagents
-
Pregabalin reference standard
-
Gabapentin (internal standard, IS)
-
SOLA CX solid phase extraction cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation
-
Conditioning: Condition the SOLA CX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add the internal standard and 100 µL of 2% formic acid in water. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume into the LC-MS/MS system.
3. Liquid Chromatography Conditions
-
Column: Accucore PFP HPLC column[11]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate pregabalin and gabapentin.
4. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive polarity[11]
-
Detection Mode: Selected Reaction Monitoring (SRM)[11]
-
SRM Transitions:
-
Pregabalin: m/z 160.1 → [Product Ion]
-
Gabapentin (IS): m/z 172.1 → 154.1[9]
-
Experimental Workflow
The general workflow for the analysis of pregabalin and its metabolites using LC-MS/MS is depicted below.
Caption: General workflow for LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of pregabalin.
Table 1: Method Validation Parameters for Pregabalin Quantification
| Parameter | Method 1 (Protein Precipitation)[8] | Method 2 (SPE)[11] | Method 3 (Dilute-and-Shoot, Urine) | Method 4 (Plasma)[9] |
| Linearity Range (ng/mL) | 50 - 50,000 | 1 - 250 | 500 - 100,000 | 30 - 5,000 |
| LLOQ (ng/mL) | 50 | 1 | 500 | 30 |
| Correlation Coefficient (r²) | > 0.99 | 0.999 | > 0.995 | Not specified |
| Intra-run Precision (% CV) | ≤ 15% | 2.78% (at 75 ng/mL) | Not specified | 2.0% - 6.2% |
| Inter-run Precision (% CV) | ≤ 15% | Not specified | Not specified | 2.0% - 6.2% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Not specified | -10.5% - 3.0% |
| Extraction Recovery (%) | 101.0 ± 2.8 | 91.4 | Not applicable | Not specified |
| Matrix Effect (%) | 106.0 ± 3.0 | -7.0 | Not specified | Not specified |
Table 2: Mass Spectrometry Parameters for Pregabalin and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Pregabalin | 160.1 | 142.1 | ESI+ / APCI+ | [9] |
| Pregabalin | 160.6 | 97.0 | ESI+ | [10] |
| Pregabalin-d4 (IS) | 164.1 | 146.1 | ESI+ | [10] |
| Gabapentin (IS) | 172.1 | 154.1 | APCI+ | [9] |
Conclusion
Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for the quantitative analysis of pregabalin and its primary metabolite, N-methylpregabalin. Due to the drug's limited metabolism, the focus of bioanalytical methods is on achieving high sensitivity, accuracy, and throughput for pharmacokinetic and clinical monitoring rather than on the identification of a complex metabolic profile. The protocols and data presented here provide a comprehensive overview for researchers and scientists in the field of drug development and analysis, demonstrating robust and validated methods for the reliable measurement of pregabalin in biological matrices.
References
- 1. Pregabalin: Structure, Ingredients & Drug Interactions | Study.com [study.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. phmethods.net [phmethods.net]
- 8. frontagelab.com [frontagelab.com]
- 9. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
Troubleshooting & Optimization
Troubleshooting Pregabalin Stability in Aqueous Solutions: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered with pregabalin (B1679071) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pregabalin in an aqueous solution?
A1: The main degradation pathway for pregabalin in aqueous solutions is intramolecular cyclization, leading to the formation of a lactam impurity, 4-isobutyl-pyrrolidin-2-one (pregabalin lactam).[1][2][3] This process can be influenced by factors such as pH and temperature.[2][3]
Q2: How does pH affect the stability of pregabalin in aqueous solutions?
A2: Pregabalin's stability is pH-dependent. While it is soluble over a wide pH range (1 to 13), degradation via lactamization is observed to be more pronounced at approximately pH 4 and pH 10.[2][4] Forced degradation studies have shown significant degradation in both acidic and basic conditions.[5][6][7][8] For instance, under basic hydrolysis conditions (e.g., 0.1 M NaOH), a significant decrease in pregabalin concentration can be observed.[6][7] An oral solution is buffered to approximately pH 6.1 to ensure stability.[4]
Q3: What is the impact of temperature on the stability of pregabalin solutions?
A3: Elevated temperatures accelerate the degradation of pregabalin.[3] Thermal degradation has been noted in stability studies, often leading to the formation of the lactam impurity.[3][5] For optimal stability, it is recommended to store pregabalin solutions at controlled room temperature or under refrigeration and to minimize exposure to high temperatures during experiments.[3]
Q4: Is pregabalin sensitive to light?
A4: Forced degradation studies have indicated that pregabalin is susceptible to photodegradation.[5] Therefore, it is advisable to protect pregabalin solutions from light to prevent degradation. The ultraviolet spectrum of pregabalin shows no absorption above 250 nm, but photostability testing is still a crucial part of stability studies as per ICH guidelines.[2][9]
Q5: I am observing a rapid loss of pregabalin in my formulation. What are the likely causes?
A5: Rapid loss of pregabalin can be attributed to several factors:
-
Inappropriate pH: Check if the pH of your solution is in a range that promotes hydrolysis (around pH 4 or pH 10).[2]
-
High Temperature: Ensure that the solution is not being exposed to elevated temperatures during preparation or storage.[3]
-
Light Exposure: Protect your solution from light, as photolytic degradation can occur.[5]
-
Oxidizing Agents: Pregabalin is susceptible to oxidative stress, which can lead to significant degradation.[6][7] Avoid the presence of oxidizing agents in your formulation.
-
Incompatible Excipients: Certain excipients, like reducing sugars (e.g., lactose), can potentially interact with pregabalin via Maillard reactions, although this is less likely than with primary amines.[3] Compatibility studies with all excipients are recommended.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Pregabalin Concentration Over Time | pH-mediated hydrolysis (lactamization) | Measure and adjust the pH of the solution to a more neutral range (e.g., pH 6-7). Use a suitable buffer system to maintain pH stability.[3][4] |
| Thermal degradation | Store solutions at a controlled, cool temperature. Avoid heating during preparation unless necessary and validated.[3] | |
| Photodegradation | Protect the solution from light by using amber-colored vials or by storing it in the dark.[5] | |
| Oxidation | De-gas solvents and consider adding an antioxidant if compatible with the intended use. Avoid sources of peroxides.[6][7] | |
| Appearance of a New Peak in HPLC Analysis | Formation of pregabalin lactam or other degradation products. | Use a validated, stability-indicating HPLC method to identify and quantify the degradant.[1][11] Compare the retention time with a known standard of the lactam impurity. |
| High Baseline Noise in HPLC Chromatogram (especially in alkaline medium) | Potential degradation or interaction with the mobile phase/column at high pH. | Optimize the mobile phase pH to be closer to neutral. Ensure proper system suitability and equilibration.[12][13] |
| Inconsistent Results Between Batches | Variability in excipient quality or API particle size. | Ensure consistent quality of all formulation components. While pregabalin is highly soluble, significant variations in API characteristics could potentially impact dissolution and stability profiles.[4][14] |
Quantitative Data from Forced Degradation Studies
The following table summarizes typical results from forced degradation studies on pregabalin, indicating the percentage of degradation observed under various stress conditions.
| Stress Condition | Exposure Time | Approximate Degradation (%) | Primary Degradant |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 2.19%[5] - 5.1%[2] | Pregabalin Lactam |
| Base Hydrolysis (0.1 M NaOH) | 6 - 24 hours | 1.59%[5] - 18.2%[2] | Pregabalin Lactam |
| Oxidative (e.g., 3% H₂O₂) | 24 hours | Significant degradation[5][6][7] | Multiple oxidative degradants |
| Thermal (e.g., 50-80°C) | 24 hours | Slight to moderate degradation[5][6][7] | Pregabalin Lactam |
| Photolytic | Varies | Significant degradation[5] | Photolytic degradants |
Note: The extent of degradation can vary based on the specific experimental conditions (temperature, concentration of stressing agent, etc.).
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Pregabalin
This protocol provides a general framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to analyze pregabalin and its degradation products.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Inertsil ODS-3V, 5 µm, 250 x 4.6 mm).[11]
-
Mobile Phase: A mixture of a phosphate (B84403) or ammonium-based buffer and an organic solvent like acetonitrile (B52724) or methanol. A common mobile phase consists of a phosphate buffer (pH 6.2 - 6.5) and acetonitrile in a gradient or isocratic elution.[5][11][15]
-
Detection Wavelength: 210 nm or 215 nm, as pregabalin lacks a strong chromophore.[11][12]
-
Column Temperature: Ambient or controlled at 25°C or 40°C.[5][11]
3. Solution Preparation:
-
Standard Solution: Prepare a stock solution of pregabalin reference standard in the mobile phase or a suitable diluent (e.g., water or a water/acetonitrile mixture). Prepare working standards by further dilution.
-
Sample Solution: Dilute the aqueous pregabalin solution to be tested with the mobile phase or diluent to a concentration within the linear range of the method.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the pregabalin peak based on its retention time compared to the standard.
-
Quantify the amount of pregabalin and any degradation products by comparing peak areas.
Protocol 2: Forced Degradation Study
This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Treat a solution of pregabalin with an acid (e.g., 0.1 M HCl) and heat if necessary (e.g., at 80°C for a specified time).[2] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of pregabalin with a base (e.g., 0.1 M NaOH) and heat if necessary (e.g., at 80°C for a specified time).[2] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of pregabalin with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified time.[5][16]
-
Thermal Degradation: Expose a solid sample or solution of pregabalin to elevated temperatures (e.g., 50-80°C).[5]
-
Photodegradation: Expose a solution of pregabalin to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[9][17] Analyze a dark control sample in parallel.
2. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of pregabalin.
-
Ensure that the main pregabalin peak is well-resolved from all degradation product peaks to confirm the specificity of the method.
Visualizations
Caption: Primary degradation pathway of pregabalin in aqueous solution.
Caption: General workflow for pregabalin stability testing.
References
- 1. Biotransformation of pregabalin in surface water matrices and the occurrence of transformation products in the aquatic environment - comparison to the structurally related gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. iajps.com [iajps.com]
- 6. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. ijariit.com [ijariit.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. WO2019124358A1 - Method for improving chemical stability of pregabalin by particle size control - Google Patents [patents.google.com]
- 15. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 16. asianpubs.org [asianpubs.org]
- 17. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Oral Dosing of Pregabalin in Mice
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to ensure consistent and reliable results when administering pregabalin (B1679071) orally to mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended oral dose of pregabalin in mice?
A1: The effective oral dose of pregabalin in mice is highly dependent on the experimental model and the desired therapeutic effect. Doses can range from as low as 2.7 mg/kg to higher doses for specific endpoints.[1] For analgesic effects, doses are often in the range of 10-100 mg/kg, with a clear dose-dependent response observed in models like the hot-plate test.[2][3][4] Anti-seizure effects have been observed with ED50 values around 2.7 mg/kg for tonic extensor seizures and 31 mg/kg for clonic seizures.[1] It is crucial to perform a dose-response study for your specific model to determine the optimal dose.
Q2: What are the key pharmacokinetic parameters of pregabalin in mice?
A2: Pregabalin is rapidly absorbed after oral administration in mice. Key pharmacokinetic parameters are summarized below. Understanding these can help in designing the dosing schedule and interpreting results.
Q3: What is the oral bioavailability of pregabalin in mice?
A3: The absolute oral bioavailability of pregabalin in mice is high, reported to be approximately 94% at a 50 mg/kg dose.[5] This indicates that the vast majority of the orally administered drug reaches systemic circulation.
Q4: How should I prepare a pregabalin solution for oral gavage?
A4: Pregabalin is soluble in aqueous vehicles. For many studies, suspending or dissolving pregabalin in 0.5% methylcellulose (B11928114) in water is a common and effective method.[6][7] Distilled water has also been used as a vehicle.[8] It is critical to ensure the formulation is a homogenous solution or a uniform suspension to guarantee consistent dosing.
Q5: Does the timing of administration affect the outcome?
A5: Yes, the time of day can influence the analgesic effect of pregabalin. Studies in diabetic mice have shown that the effectiveness of pregabalin can vary depending on the dosing time, which may be linked to circadian oscillations in the intestinal expression of transporters like Octn1 that are involved in pregabalin absorption.[9] To ensure consistency, it is recommended to administer the drug at the same time each day for all animals in a study.
Troubleshooting Guide
Issue 1: High variability in experimental results between animals.
| Potential Cause | Troubleshooting Action |
| Inaccurate Dosing | Ensure precise calculation of the dose for each mouse based on its most recent body weight. Use calibrated pipettes or syringes for administration. |
| Improper Gavage Technique | Untrained personnel can lead to incorrect dosing or injury. Ensure all staff are properly trained in oral gavage techniques. The gavage needle should be the correct size for the mouse, and its length should be pre-measured from the tip of the nose to the last rib.[10] |
| Inhomogenous Formulation | If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing) before drawing each dose to prevent settling of the compound.[11] |
| Fasting State | The presence of food can delay the absorption of pregabalin.[12][13] For maximal consistency in absorption rates, consider fasting the mice for a few hours before dosing. However, ensure this is compatible with your experimental design and animal welfare guidelines. |
| Circadian Rhythm Effects | Administer pregabalin at the same time of day for all experimental groups to minimize variability due to circadian changes in drug absorption and metabolism.[9] |
Issue 2: Observed adverse effects (e.g., sedation, ataxia).
| Potential Cause | Troubleshooting Action |
| Dose is too high | Sedation and ataxia are known side effects of pregabalin, particularly at higher doses.[1][14] If these effects interfere with the behavioral endpoints of your study, consider reducing the dose. A dose-response study can help identify a dose with therapeutic effects but minimal motor impairment. |
| Vehicle Effects | Some vehicles, especially those containing co-solvents like DMSO, can have their own biological effects.[6][15] Run a vehicle-only control group to distinguish between vehicle- and drug-induced effects. |
Issue 3: Lack of a clear dose-response relationship.
| Potential Cause | Troubleshooting Action |
| Dose range is too narrow or not appropriate | The selected doses may be on the plateau or the sub-therapeutic part of the dose-response curve. Broaden the range of doses tested. Studies have shown a linear dose-response for analgesia with doses calculated to produce effects from 20% to 50%.[2][3] |
| Formulation issues | Poor solubility or stability of the formulation can lead to inconsistent drug delivery. Confirm the solubility and stability of your pregabalin formulation. Consider using a different vehicle if precipitation or degradation is suspected.[16] |
| Saturated Absorption | While pregabalin generally shows linear pharmacokinetics, extremely high and poorly soluble formulations could potentially lead to saturated absorption.[12] Ensure your formulation is well-dissolved or suspended. |
Data Summary
Table 1: Pharmacokinetic Parameters of Pregabalin in Mice
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | 94% (at 50 mg/kg) | [5] |
| Elimination Half-life (t½) | 3.4 hours (IV admin) | [5] |
| Time to Peak Plasma Conc. (Tmax) | Rapid, within 1-2 hours | [5] |
Table 2: Effective Oral Doses of Pregabalin in Different Mouse Models
| Model | Effective Dose (mg/kg) | Effect | Reference |
| Hot-plate test (Analgesia) | 9.33 - 175.26 | Dose-dependent increase in antinociceptive effects (20-50%) | [2][3] |
| DBA/2 audiogenic seizures | ED50 = 2.7 | Prevention of tonic extensor seizures | [1] |
| Pentylenetetrazole-induced seizures | ED50 = 31 | Prevention of clonic seizures | [1] |
| Chronic Widespread Muscle Pain | 60 | Attenuation of muscle hyperalgesia in males | [17] |
Experimental Protocols
Protocol 1: Preparation of Pregabalin Suspension for Oral Gavage (0.5% Methylcellulose)
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of mice, their average weight, the target dose (mg/kg), and the administration volume (typically 5-10 ml/kg).[10][16] For example, for 10 mice (25g each) at a dose of 30 mg/kg and a volume of 10 ml/kg, you will need a total of 2.5 ml. Prepare a slightly larger volume (e.g., 3 ml) to account for losses. The concentration will be 3 mg/ml.
-
Prepare the Vehicle: To prepare a 0.5% (w/v) methylcellulose solution, slowly add 0.5 g of methylcellulose powder to 100 ml of sterile water while stirring vigorously to prevent clumping.[7]
-
Prepare the Suspension:
-
Weigh the calculated amount of pregabalin powder.
-
Add a small volume of the 0.5% methylcellulose vehicle to the pregabalin powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing or stirring) to achieve the final desired concentration.
-
-
Storage and Use: Store the suspension according to the manufacturer's recommendations, typically protected from light. Before each use, vortex the suspension vigorously to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
-
Animal and Dose Preparation:
-
Weigh the mouse immediately before dosing to calculate the precise volume to be administered.
-
Draw the calculated volume of the pregabalin formulation into a syringe fitted with an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice with a rounded tip).[10]
-
-
Restraint:
-
Gently restrain the mouse by scruffing the loose skin over the shoulders and neck. The head and neck should be aligned in a straight line with the body to straighten the path to the esophagus.
-
-
Needle Insertion and Administration:
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth toward the pharynx.
-
Allow the mouse to swallow the tip of the needle, then advance the needle smoothly and without resistance into the esophagus and down to the stomach. The pre-measured length helps prevent stomach perforation.[10]
-
If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Dispense the liquid smoothly and withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for several minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[10]
-
Visualizations
Caption: Workflow for oral pregabalin studies in mice.
Caption: Decision tree for troubleshooting variable results.
References
- 1. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice. - Europub [europub.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Embryo‐Fetal Developmental Toxicity Studies with Pregabalin in Mice and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dosing time-dependent changes in the analgesic effect of pregabalin on diabetic neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Pregabalin - Wikipedia [en.wikipedia.org]
- 13. Comparison of oral absorption models for pregabalin: usefulness of transit compartment model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Pregabalin Enantiomers
Welcome to the technical support center for the chiral separation of Pregabalin (B1679071) enantiomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of Pregabalin?
The main difficulties in separating Pregabalin enantiomers stem from its chemical structure.[1][2][3] Key challenges include:
-
Lack of a Strong Chromophore: Pregabalin does not absorb ultraviolet (UV) light well, which makes it difficult to detect at low concentrations using standard UV detectors.[1][2][3][4] This often necessitates a process called derivatization to attach a UV-absorbing molecule to the Pregabalin enantiomers.[1][2][5][6][7][8]
-
Amphoteric Nature: Pregabalin is a zwitterionic molecule, meaning it has both acidic and basic functional groups.[1][2][3][9] This property can lead to complex interactions with the stationary phase and influence peak shape and retention.
-
High Polarity: The high polarity of Pregabalin can result in poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.
Q2: I am not seeing any separation of the enantiomers. What are the likely causes?
A complete lack of separation is a common issue. The primary reasons include:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.[10][11] Not all CSPs are suitable for Pregabalin. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and zwitterionic CSPs have shown success.[1][12]
-
Suboptimal Mobile Phase Composition: The mobile phase must be carefully optimized.[10] For normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are crucial. In reversed-phase, the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase play a significant role.[10]
-
Incorrect Detection Method: If you are using UV detection without derivatization, the concentration of your enantiomers may be too low to detect.[4] Consider using a more sensitive detector like a mass spectrometer (MS) or derivatizing your sample.[1][6]
Q3: My peaks are broad and show poor resolution. How can I improve this?
Poor peak shape and resolution can be addressed by:
-
Optimizing the Flow Rate: Chiral separations are often sensitive to flow rate.[10] Reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[13]
-
Adjusting the Temperature: Temperature can significantly impact chiral recognition.[10] Experiment with different column temperatures, as both increasing and decreasing the temperature can improve separation.
-
Checking for Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[10][13] Try diluting your sample and re-injecting.
-
Ensuring Proper Sample Dissolution: Always dissolve your sample in the mobile phase or a weaker solvent to avoid peak distortion.[11][14]
Q4: Why am I observing peak tailing?
Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between Pregabalin and the stationary phase, particularly with residual silanols on silica-based CSPs, can cause tailing.[10] This is common for basic compounds. Adding a small amount of a competing acid or base to the mobile phase can mitigate these interactions.
-
Column Contamination: The accumulation of contaminants on the column can create active sites that lead to tailing.[10]
-
Inappropriate Mobile Phase pH: For ionizable compounds like Pregabalin, a mobile phase pH close to the analyte's pKa can result in peak tailing.[10]
Troubleshooting Guides
Guide 1: Poor or No Resolution of Enantiomers
If you are experiencing poor or no separation of Pregabalin enantiomers, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Guide 2: Peak Tailing Issues
Use the following decision tree to diagnose and resolve peak tailing:
Caption: Decision tree for troubleshooting peak tailing.
Quantitative Data Summary
The following tables summarize experimental conditions from published methods for the chiral separation of Pregabalin.
Table 1: HPLC Methods for Direct Chiral Separation of Pregabalin
| Parameter | Method 1 | Method 2 |
| Column | CHIRALPAK ZWIX(+) | CHIRALPAK IE |
| Dimensions | 250 x 4.0 mm i.d. | Not Specified |
| Mobile Phase | 5 mM ammonium (B1175870) hydrogen orthophosphate in MeOH/water (90/10, v/v) | n-hexane/EtOH/TFA/NH₃ (80/20/0.3/0.3, v/v/v/v) |
| Flow Rate | 0.5 mL/min | Not Specified |
| Temperature | 10 °C | Not Specified |
| Detection | UV at 212 nm | UV |
| LOQ | 6 µg/mL | >1% of (R)-enantiomer |
| Reference | [1] | [1] |
Table 2: HPLC-MS/MS Method for Direct Chiral Separation of Pregabalin
| Parameter | Method Details |
| Column | CHIRALPAK ZWIX(+) |
| Dimensions | 150 x 3.0 mm i.d. |
| Mobile Phase | 5 mM ammonium formate (B1220265) + 5 mM formic acid in MeOH/water (96/4, v/v) |
| Flow Rate | Not Specified |
| Temperature | 25 °C |
| Detection | MS/MS |
| LOD | 1 ng/mL |
| LOQ | 5 ng/mL |
| Reference | [1] |
Table 3: HPLC Method with Pre-column Derivatization
| Parameter | Method Details |
| Derivatizing Agent | 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB) |
| Column | Nova-Pak C18 |
| Mobile Phase | Acetonitrile and 50 mM sodium dihydrogen phosphate (B84403) (pH 2.5) (60:40, v/v) |
| Detection | UV at 360 nm |
| Linearity Range | 1-100 µg/mL |
| Reference | [5] |
Experimental Protocols
Protocol 1: Direct HPLC-UV Method
This protocol is based on the method described for the CHIRALPAK ZWIX(+) column.[1]
-
Mobile Phase Preparation: Prepare a 5 mM solution of ammonium hydrogen orthophosphate. Mix 900 mL of methanol (B129727) with 100 mL of the aqueous buffer. Degas the mobile phase before use.
-
System Setup:
-
Install a CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d.) column.
-
Set the column oven temperature to 10 °C.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detector to a wavelength of 212 nm.
-
-
Sample Preparation: Dissolve the Pregabalin sample in the mobile phase to a known concentration.
-
Injection and Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
Protocol 2: HPLC Method with FDNB Derivatization
This protocol is adapted from a method for the determination of Pregabalin in pharmaceutical dosage forms.[5]
-
Reagent Preparation:
-
Borate (B1201080) Buffer (0.25 M, pH 8.2): Dissolve appropriate amounts of KCl and H₃BO₃ in distilled water and adjust the pH to 8.2.
-
FDNB Reagent: Prepare a solution of 1-fluoro-2,4-dinitrobenzene in acetonitrile.
-
-
Derivatization Procedure:
-
In a test tube, mix 500 µL of the Pregabalin standard or sample solution, 500 µL of borate buffer, and 75 µL of the FDNB reagent.
-
Add 2 mL of acetonitrile and vortex for 5 seconds.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and add 75 µL of 1 M HCl solution.
-
-
Chromatographic Analysis:
-
Column: Nova-Pak C18
-
Mobile Phase: Acetonitrile and 50 mM sodium dihydrogen phosphate (pH 2.5) (60:40, v/v)
-
Detection: UV at 360 nm
-
Inject 20 µL of the derivatized solution into the HPLC system.
-
Visualizations
Caption: Workflow for direct vs. indirect chiral separation of Pregabalin.
References
- 1. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phmethods.net [phmethods.net]
- 10. benchchem.com [benchchem.com]
- 11. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 12. Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Improving the Bioavailability of Pregabalin in Preclinical Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the bioavailability of pregabalin (B1679071) in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of pregabalin?
A1: While pregabalin is classified as a BCS Class 1 drug with high solubility and permeability, its oral bioavailability can be influenced by its absorption mechanism.[1] Pregabalin is absorbed via a saturable transport system, likely the large neutral amino acid (LNAA) transporter.[2] This can lead to non-linear pharmacokinetics at higher doses. Additionally, its relatively short biological half-life of about 6 hours necessitates frequent administration to maintain therapeutic blood levels, which can be addressed by controlled-release formulations.[3]
Q2: What are the primary strategies to improve the bioavailability and therapeutic profile of pregabalin?
A2: Key strategies focus on developing controlled-release and targeted delivery systems. These include:
-
Nanoformulations: Encapsulating pregabalin in nanoparticles, such as solid lipid nanoparticles (SLNs), niosomes, and polymeric nanoparticles, can protect the drug, control its release, and potentially enhance absorption.[4][5]
-
Prodrugs: Modifying the pregabalin molecule to create a prodrug can alter its physicochemical properties to favor absorption via different pathways.[6][7]
-
Gastro-retentive Drug Delivery Systems (GRDDS): Formulations like floating tablets are designed to remain in the stomach for an extended period, which can improve the absorption of drugs with a specific absorption window in the upper gastrointestinal tract.[8]
Q3: Can Caco-2 monolayers be used as a reliable in vitro model for pregabalin absorption studies?
A3: No, Caco-2 monolayers are not a suitable model for evaluating the in vivo oral absorption of pregabalin. Studies have shown that pregabalin transport in Caco-2 cells is concentration- and direction-independent, resembling that of the paracellular marker mannitol. This is in contrast to rat ileum, where transport is mediated by LNAA carriers.[2]
Troubleshooting Guides
Nanoformulation Development
Q: My entrapment efficiency (%EE) for pregabalin in niosomes/nanoparticles is consistently low. What factors should I investigate?
A: Low entrapment efficiency for a hydrophilic drug like pregabalin is a common challenge. Consider the following troubleshooting steps:
-
Optimize Lipid/Polymer Composition:
-
Cholesterol Content (for Niosomes): Increasing the cholesterol content in niosomal formulations can enhance the rigidity of the bilayer, which may improve the encapsulation of hydrophilic drugs.[9] A study on pregabalin niosomes found that increasing the cholesterol molar ratio from 4:1 to 4:7 (Span 60:cholesterol) increased the %EE from 37.29% to 56.49%.[9]
-
Polymer Concentration (for Polymeric Nanoparticles): Increasing the polymer concentration can lead to a higher %EE. For instance, in Eudragit S100 nanoparticles, increasing the polymer amount resulted in higher entrapment.[3] However, there is an optimal point beyond which further increases may not significantly improve EE.[3]
-
-
Review Formulation Method:
-
The thin-film hydration technique is commonly used for niosomes.[10][11] Ensure the lipid film is completely dry and hydration is performed above the gel-liquid transition temperature of the surfactant.
-
For polymeric nanoparticles, the solvent displacement (nanoprecipitation) method is frequently employed.[12][13] The rate of addition of the organic phase to the aqueous phase can influence nanoparticle formation and entrapment.
-
-
Separation of Free Drug:
-
Ensure your method for separating the encapsulated drug from the free drug is efficient. Centrifugation at high speeds (e.g., 15,000 rpm) is a common method.[3] Inefficient separation can lead to an overestimation of un-entrapped drug and thus a lower calculated %EE.
-
Q: I am observing high variability in the particle size of my pregabalin-loaded nanoparticles. How can I achieve a more uniform size distribution?
A: High polydispersity can affect the stability and in vivo performance of your formulation. To improve uniformity:
-
Homogenization/Sonication Parameters:
-
For solid lipid nanoparticles prepared by hot homogenization, optimize the stirring speed and duration.[14] This is often followed by ultrasonication to reduce particle size and achieve a narrower distribution.[5]
-
Ensure consistent energy input during sonication (probe sonicator vs. bath sonicator) and control the temperature to prevent lipid melting or degradation.
-
-
Surfactant/Stabilizer Concentration:
-
The type and concentration of surfactant are critical. Poloxamer 188 and Tween 80 are commonly used to stabilize lipid-based nanoparticles.[5] An inadequate amount of surfactant can lead to particle aggregation and a broader size distribution.
-
-
Control Critical Process Parameters:
-
In methods like solvent displacement, factors such as the stirring rate of the aqueous phase and the injection rate of the organic phase must be precisely controlled.
-
In Vivo & Ex Vivo Studies
Q: My in vivo pharmacokinetic data shows high inter-subject variability. What are potential causes and solutions?
A: High variability in animal studies can obscure the true effect of your formulation. Consider these factors:
-
Animal Handling and Dosing:
-
Ensure consistent fasting periods for all animals before dosing, as food can affect the rate of pregabalin absorption.[15]
-
Use precise oral gavage techniques to ensure the full dose is administered to the stomach.
-
-
Blood Sampling and Processing:
-
Strictly adhere to the blood sampling time points for all animals.
-
Process plasma samples consistently. Pregabalin is stable in plasma at room temperature for up to 6 hours and at -30°C for at least 27 days.[16] Ensure samples are handled and stored within these stability limits.
-
-
Bioanalytical Method:
Q: I am setting up an in situ single-pass intestinal perfusion (SPIP) experiment for pregabalin. What are the key parameters to control?
A: The SPIP model is useful for studying intestinal permeability.[20] Key parameters include:
-
Perfusion Rate: A common flow rate used in rat SPIP studies is 0.2 mL/min.[20]
-
Surgical Procedure: Ensure the cannulated intestinal segment is handled carefully to maintain intact blood supply.[20]
-
Net Water Flux (NWF) Correction: It is crucial to correct for water absorption or secretion in the intestine during perfusion, as this affects the drug concentration. The gravimetric method is typically used for this correction.[20]
-
Steady State: Allow the system to reach a steady state before collecting samples for analysis. This is often achieved after about 30 minutes of perfusion.[20]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on various pregabalin formulations.
Table 1: Physicochemical Characteristics of Pregabalin Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
| Niosomes | Span 60, Cholesterol | 490 | - | 92.4 | - | [10][21] |
| Niosomes | Span 60, Cholesterol (4:7 ratio) | - | - | 56.49 | - | [9] |
| Polymeric Nanocomposite | Chitosan, HPMCP | 432 ± 20 | 0.238 ± 0.001 | - | +19.0 ± 0.9 | [4] |
| Eudragit S100 Nanoparticles | Eudragit S100 | 117.3 | - | - | - | [3] |
| PLGA Nanoparticles (Lactoferrin-modified) | PLGA, Lactoferrin | 152.1 ± 1.3 | 0.146 | - | -17.9 ± 0.98 | [22] |
Table 2: In Vitro Release Characteristics of Pregabalin Formulations
| Formulation Type | Release Medium | Duration (h) | Cumulative Release (%) | Release Kinetics | Reference |
| Niosomal Dispersion | Simulated Intestinal Fluid | 24 | ~85 | Slow diffusion | [21] |
| Niosomes (4:7 Cholesterol) | - | 8 | 24.22 ± 0.21 | Higuchi, non-Fickian | [9] |
| Eudragit S100 Nanoparticles | pH 6.8 Phosphate Buffer | 24 | 99.58 ± 0.08 | Controlled Release | [3] |
| Floating In Situ Gel | - | 12 | Controlled | Korsmeyer-Peppas | [23] |
Experimental Protocols
Protocol 1: Preparation of Pregabalin-Loaded Niosomes by Thin Film Hydration
This protocol is adapted from studies on pregabalin niosomes.[9][10]
-
Preparation of Lipid Film:
-
Accurately weigh and dissolve non-ionic surfactant (e.g., Span 60) and cholesterol in a suitable molar ratio (e.g., 1:1 or optimized ratios) in a sufficient volume of an organic solvent like chloroform (B151607) or ethanol (B145695) in a round-bottom flask.[9][10]
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 60°C) until a thin, dry lipid film is formed on the inner wall of the flask.[9]
-
Keep the flask under vacuum for an extended period (e.g., overnight) to ensure complete removal of any residual solvent.[9]
-
-
Hydration of the Film:
-
Prepare the hydration medium, which is typically a buffered aqueous solution (e.g., phosphate-buffered saline) containing a known amount of pregabalin.[9]
-
Warm the hydration medium to a temperature above the phase transition temperature of the surfactant (e.g., 40°C).[9]
-
Add the warm hydration medium to the round-bottom flask containing the lipid film.
-
Agitate the flask gently (e.g., by hand or on a shaker) until the lipid film is fully hydrated and a milky niosomal dispersion is formed.
-
-
Purification and Characterization:
-
To separate the encapsulated pregabalin from the un-entrapped (free) drug, subject the niosomal dispersion to centrifugation (e.g., freeze centrifugation).[9]
-
Carefully collect the supernatant containing the free drug for quantification.
-
Analyze the amount of free pregabalin in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Entrapment Efficiency (%EE) using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 2: Bioanalytical Method for Pregabalin in Plasma using LC-MS/MS
This protocol is a generalized procedure based on common practices for pregabalin quantification.[16][17][18]
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard (e.g., gabapentin or pregabalin-d4).[18]
-
Add 500 µL of cold methanol (B129727) to precipitate the plasma proteins.[16][18]
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes for 5 minutes at a high speed (e.g., 3500 rpm) to pellet the precipitated proteins.[18]
-
Transfer a portion of the clear supernatant (e.g., 200 µL) to a new tube and dilute with purified water (e.g., 400 µL).[18]
-
Inject a small volume (e.g., 20 µL) of the final solution into the LC-MS/MS system.[18]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column such as a C18 or PFP column is typically used.[16][17]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate.[16]
-
Flow Rate: Typically around 1.0 mL/min.[16]
-
-
Mass Spectrometric Conditions:
-
Quantification:
-
Construct a calibration curve using plasma standards of known pregabalin concentrations.
-
Determine the concentration of pregabalin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for developing pregabalin nanoformulations.
Caption: Troubleshooting logic for low entrapment efficiency.
References
- 1. jocpr.com [jocpr.com]
- 2. Transport of pregabalin in rat intestine and Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Preclinical Evaluation of Polymeric Nanocomposite Containing Pregabalin for Sustained Release as Potential Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontierjournals.org [frontierjournals.org]
- 6. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in oral delivery of anti-cancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DOE Optimization of Nano-based Carrier of Pregabalin as Hydrogel: New Therapeutic & Chemometric Approaches for Controlled Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. magnivelinternational.com [magnivelinternational.com]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study [journal11.magtechjournal.com]
- 17. apps.thermoscientific.com [apps.thermoscientific.com]
- 18. frontagelab.com [frontagelab.com]
- 19. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsonline.com [ijpsonline.com]
- 21. DOE based Formulation development and Evaluation of Niosomal dispersion of Pregabalin - ProQuest [proquest.com]
- 22. researchgate.net [researchgate.net]
- 23. Development and evaluation of in situ gel of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Pregabalin and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining analytical methods to detect pregabalin (B1679071) and its degradation products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of pregabalin and its impurities, providing potential causes and recommended solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Poor peak shape (tailing or fronting) for pregabalin. | - Secondary silanol (B1196071) interactions: Free silanol groups on the silica-based column packing can interact with the basic amine group of pregabalin. - Mobile phase pH: The pH of the mobile phase may not be optimal for the protonation state of pregabalin. - Column overload: Injecting too high a concentration of the analyte. | - Use a base-deactivated column (e.g., Inertsil ODS-3V) or an end-capped column to minimize silanol interactions.[1][2] - Adjust the mobile phase pH. A pH around 6.2-6.9 has been shown to be effective.[2][3][4] - Reduce the injection volume or dilute the sample.[4] |
| 2. Inconsistent retention times for pregabalin and its degradation products. | - Fluctuations in mobile phase composition: Improper mixing of the mobile phase components. - Column temperature variations: Inconsistent column oven temperature. - Column degradation: Loss of stationary phase or column contamination. | - Ensure the mobile phase is thoroughly mixed and degassed.[5] - Use a column oven to maintain a constant temperature (e.g., 25°C or 30°C).[2][4] - Flush the column with a strong solvent or replace the column if necessary. |
| 3. Low UV sensitivity or no peak detected for pregabalin. | - Lack of a strong chromophore: Pregabalin lacks a significant UV-absorbing chromophore. - Incorrect detection wavelength: The selected wavelength is not optimal for detection. | - Use a low wavelength for detection, typically around 210 nm.[1][2][6] - Consider pre-column or post-column derivatization with a UV-active agent like 1-Fluoro-2,4-dinitrobenzene (FDNB) or o-phtaldialdehyde (OPA) to enhance detection.[7][8] |
| 4. Co-elution of pregabalin with degradation products or excipients. | - Inadequate chromatographic resolution: The chosen mobile phase or column is not providing sufficient separation. - Matrix effects: Interference from excipients in the formulation. | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer, try a different buffer). A gradient elution may be necessary.[1][9] - Select a different stationary phase (e.g., C8, phenyl-hexyl) to alter selectivity.[3][4] - Perform a specificity study by analyzing placebo samples to identify interfering peaks.[1] |
| 5. High baseline noise in the chromatogram, especially in alkaline conditions. | - Mobile phase contamination: Impurities in the solvents or buffer salts. - Detector issues: Air bubbles in the flow cell or a dirty flow cell. - Degradation in alkaline mobile phase: Some instability of the analyte or impurities in high pH mobile phases.[6][10] | - Use high-purity solvents and salts (HPLC grade).[5] Filter and degas the mobile phase. - Purge the detector to remove air bubbles. Clean the flow cell according to the manufacturer's instructions. - If possible, avoid highly alkaline mobile phases or ensure freshly prepared mobile phase is used. |
| 6. Appearance of unexpected peaks during the analysis. | - Formation of artifacts: Pregabalin can react with components of the mobile phase (e.g., acetonitrile) or impurities from vials, especially under certain pH conditions.[11] - Sample degradation: The sample may be degrading in the autosampler over time. | - Investigate the source of the unexpected peak by injecting blanks and standards prepared in different solvents. - Check for impurities in the solvents and reagents used. - Evaluate the stability of the sample solution in the autosampler over the expected run time.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of pregabalin?
A1: The major degradation products of pregabalin are formed through various pathways, including hydrolysis, oxidation, and interaction with excipients. Some of the commonly identified degradation products include:
-
Lactam impurity (4-isobutylpyrrolidin-2-one): An intramolecular cyclization product.[1]
-
Amine amide impurity: Formed through intermolecular reactions.[1]
-
Lactose (B1674315) conjugates: Formed via Maillard reactions and Amadori rearrangements when lactose is present in the formulation.[12]
-
Dimeric degradants: Dimerization of two pregabalin molecules, potentially bridged by a methylene (B1212753) group originating from formaldehyde (B43269) impurities in excipients.[13]
Q2: What are the typical forced degradation conditions for pregabalin stability studies?
A2: Forced degradation studies for pregabalin are typically conducted under the following stress conditions to assess its stability and the specificity of the analytical method[6][7][14][15]:
-
Acidic hydrolysis: 0.1 N to 5 N HCl, at room temperature or elevated temperatures for a specified duration (e.g., 3 to 24 hours).[7][9][14]
-
Alkaline hydrolysis: 0.1 N to 5 N NaOH, at room temperature or elevated temperatures for a specified duration (e.g., 3 to 24 hours).[7][14]
-
Oxidative degradation: 3% to 30% hydrogen peroxide (H₂O₂), at room temperature for a specified duration.[7]
-
Thermal degradation: Heating the solid drug substance at elevated temperatures (e.g., 50°C to 105°C) for a period of time.[4][14]
-
Photolytic degradation: Exposing the drug substance to UV and visible light.[14]
Q3: Why is derivatization sometimes necessary for the analysis of pregabalin by HPLC?
A3: Pregabalin lacks a strong chromophore, which makes its detection by UV-Vis spectrophotometry challenging, resulting in low sensitivity.[7] Derivatization involves reacting pregabalin with a reagent that introduces a chromophore into the molecule. This enhances its UV absorbance, allowing for more sensitive and accurate quantification. Common derivatizing agents include 1-Fluoro-2,4-dinitrobenzene (FDNB) and o-phtaldialdehyde (OPA).[7][8]
Q4: What are the key validation parameters for an HPLC method for pregabalin and its degradation products according to ICH guidelines?
A4: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters for an analytical method for pregabalin and its impurities include[1][2][4][9]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1][4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][9]
-
System Suitability: To ensure the chromatographic system is adequate for the intended analysis.[9]
Data Presentation
Table 1: Summary of Forced Degradation Studies of Pregabalin
| Stress Condition | Reagent/Condition | Duration | Temperature | Extent of Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs | Ambient | 2.19 | [14] |
| Acid Stress | 0.1 N HCl | 3 days | Ambient | 4.1 | [9] |
| Acid-treated | 5N HCl | - | - | ~22 | [4] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hrs | Ambient | 4.98 | [14] |
| Alkaline hydrolysis | 0.1 N NaOH | 8 hrs | Reflux | ~45 | [16] |
| Base-treated | 5N NaOH | - | - | ~24 | [4] |
| Oxidative Degradation | 30% H₂O₂ | - | - | ~19 | [4] |
| Oxidative stress | - | - | - | ~44.87 | [16] |
| Thermal Degradation | - | 24 hrs | 50°C | - | [14] |
| Photolytic Degradation | - | 24 hrs | - | Highly degraded | [14] |
| Thermal, light, humidity | 105°C, 1.2 million lux, 40°C/75% RH | - | - | 2 to 5 | [4] |
Experimental Protocols
Detailed Methodology for RP-HPLC Analysis of Pregabalin and its Degradation Products
This protocol is a synthesized example based on common practices found in the literature.[1][2][4][9] Researchers should validate the method for their specific application.
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase:
-
Mobile Phase A: 0.01M Di-ammonium hydrogen phosphate (B84403) buffer, pH adjusted to 6.5 with phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 60 40 20 40 60 25 95 5 | 30 | 95 | 5 |
-
Column Temperature: 25°C.[2]
-
Injection Volume: 20 µL.[2]
-
Diluent: Mobile Phase A and Acetonitrile in a 90:10 v/v ratio.
2. Preparation of Solutions:
-
Standard Stock Solution (Pregabalin): Accurately weigh about 25 mg of pregabalin working standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (Capsules): Weigh and transfer the contents of 20 capsules. Take a quantity of powder equivalent to 100 mg of pregabalin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.[1]
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The theoretical plates for the pregabalin peak should be not less than 2000.
-
The tailing factor for the pregabalin peak should be not more than 1.5.[4]
Visualizations
Pregabalin Degradation Pathways
Caption: Major degradation pathways of Pregabalin.
Experimental Workflow for Pregabalin Analysis
Caption: Workflow for RP-HPLC analysis of Pregabalin.
References
- 1. ijcps.com [ijcps.com]
- 2. ijariit.com [ijariit.com]
- 3. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 4. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. asianpubs.org [asianpubs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iajps.com [iajps.com]
- 15. ijpsr.com [ijpsr.com]
- 16. tsijournals.com [tsijournals.com]
Technical Support Center: Addressing Motor Deficits as a Confounding Factor in Pregabalin Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering motor deficits as a confounding factor in rodent studies involving Pregabalin (B1679071).
Frequently Asked Questions (FAQs)
Q1: My animals are showing signs of sedation and ataxia after Pregabalin administration. How can I differentiate these motor side effects from the intended therapeutic effect (e.g., analgesia)?
A1: This is a critical challenge in Pregabalin studies. Motor impairment can mask or mimic therapeutic outcomes. A multi-faceted approach is recommended:
-
Dose-Response Characterization: Conduct a thorough dose-response study to identify the therapeutic window. Determine the minimal effective dose for your desired therapeutic effect and the threshold at which motor deficits appear.[1]
-
Battery of Behavioral Tests: Employ a combination of tests that assess different aspects of behavior.
-
Tests with low motor demand: For analgesia studies, use tests that rely on reflexive responses with minimal motor coordination, such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Tests sensitive to motor impairment: Concurrently, use tests like the rotarod, beam walking, or open field test to quantify the extent of motor deficits.[2]
-
-
Time-Course Analysis: Motor impairments are often most pronounced at peak plasma concentrations of Pregabalin. Consider conducting behavioral testing at different time points post-administration to identify a window where the therapeutic effect is present, but motor deficits have subsided.[2]
Q2: At what doses are motor deficits typically observed with Pregabalin in rodents?
A2: The dose at which motor deficits are observed can vary depending on the rodent species, strain, and the specific motor assessment test being used. Generally, higher doses are more likely to induce motor impairment. For instance, in mice, doses of 10-20 mg/kg (i.p.) have been shown to cause a dose-dependent reduction in horizontal and vertical movements.[3][4][5] In some studies, ataxia and decreased spontaneous locomotor activity were noted at dosages 10-30 times higher than those required for anticonvulsant effects.[1][6]
Q3: What are the underlying mechanisms of Pregabalin-induced motor deficits?
A3: Pregabalin's primary mechanism of action is its binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][6] This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate. While this action is responsible for its therapeutic effects (anticonvulsant, analgesic, anxiolytic), it can also disrupt normal neuronal communication in brain regions critical for motor control, such as the cerebellum and motor cortex, leading to ataxia and sedation.
Troubleshooting Guides
Issue 1: Unexpectedly high variability in motor performance tests.
-
Possible Cause: Inconsistent drug administration, inadequate habituation of animals to the testing apparatus, or stress-induced motor changes.
-
Troubleshooting Steps:
-
Standardize Drug Administration: Ensure precise and consistent dosing and administration routes (e.g., intraperitoneal, oral gavage).
-
Thorough Habituation: Acclimatize animals to the testing room and apparatus for a sufficient period before starting the experiment. Conduct handling and mock procedures to reduce stress.
-
Control for Environmental Factors: Maintain consistent lighting, noise levels, and temperature during testing.
-
Include a Vehicle-Treated Control Group: This is essential to establish a baseline performance and differentiate drug-induced effects from other sources of variability.[2]
-
Issue 2: Difficulty in establishing a clear therapeutic window without motor side effects.
-
Possible Cause: The therapeutic index for your specific model and behavioral endpoint may be narrow.
-
Troubleshooting Steps:
-
Fine-tune the Dose Range: Test a wider range of doses with smaller increments to pinpoint the optimal dose.
-
Consider a Different Route of Administration: Oral administration may lead to a slower absorption and lower peak plasma concentration compared to intraperitoneal injection, potentially reducing the severity of acute motor deficits.
-
Alternative Gabapentinoids: If feasible, consider testing other gabapentinoids that may have a more favorable side-effect profile in your model.
-
Data Presentation: Summary of Pregabalin Doses and Observed Motor Deficits in Rodents
| Species | Dose | Route of Administration | Motor Assessment Test | Observed Effect | Citation |
| Mouse | 10 mg/kg | i.p. | Actimeter | Dose-dependent reduction in horizontal and vertical movements. | [3][4][5] |
| Mouse | 20 mg/kg | i.p. | Actimeter | Significant dose-dependent reduction in horizontal and vertical movements. | [3][4][5] |
| Rat | >10 mg/kg | i.p. | General Observation | Ataxia and decreased spontaneous locomotor activity at doses 10-30 fold higher than anticonvulsant doses. | [1][6] |
| Rat | 100 mg/kg | i.p. | General Observation | Slight lethargy and decreased motor activity. | [7] |
| Mouse | 30 mg/kg | i.p. | Rotarod & Balance Beam | Increased falls and decreased latency to fall on rotarod; increased time to cross and foot slips on balance beam. | [8] |
| Mouse | 60 mg/kg | i.p. | Rotarod & Balance Beam | Increased falls and decreased latency to fall on rotarod; increased time to cross and foot slips on balance beam. | [8] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents.
Materials:
-
Accelerating Rotarod apparatus
-
Rodents (mice or rats)
-
Pregabalin solution and vehicle control
-
Syringes for injection
Procedure:
-
Habituation (2-3 days prior to testing):
-
Place each animal on the stationary rod for 60 seconds.
-
On subsequent days, train the animals on the rotating rod at a low, constant speed (e.g., 4 RPM) for 2-5 minutes. Repeat for 2-3 trials per day.
-
-
Testing Day:
-
Administer Pregabalin or vehicle to the animals.
-
At the desired time point post-administration (e.g., 30, 60, 120 minutes), place the animal on the rotarod.
-
Begin the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 300 seconds).
-
Record the latency to fall (in seconds). A fall is defined as the animal falling off the rod or clinging to the rod and making two full passive rotations.
-
Perform 2-3 trials per animal with a sufficient inter-trial interval (e.g., 15-20 minutes).
-
Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular enclosure with walls)
-
Video tracking software
-
Rodents
-
Pregabalin solution and vehicle control
Procedure:
-
Habituation:
-
Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
-
Testing:
-
Administer Pregabalin or vehicle.
-
At the designated time point, gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the video using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Velocity
-
-
Mandatory Visualizations
Caption: Pregabalin's mechanism of action at the presynaptic terminal.
Caption: Workflow for assessing therapeutic and motor effects of Pregabalin.
Caption: Troubleshooting logic for addressing Pregabalin-induced motor deficits.
References
- 1. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of pregabalin on psycho-motor abilities and cognitive processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revmedchir.ro [revmedchir.ro]
- 6. researchgate.net [researchgate.net]
- 7. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
"process improvements for the large-scale synthesis of Pregabalin"
Technical Support Center: Large-Scale Synthesis of Pregabalin (B1679071)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Pregabalin.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale Pregabalin production?
A1: Several synthetic routes are employed for the large-scale production of Pregabalin. The choice of a specific route often depends on factors like cost-effectiveness, enantiomeric purity, and environmental impact. Some common approaches include:
-
Classical Resolution: This involves the resolution of a racemic mixture of a Pregabalin precursor, often using a chiral resolving agent like (R)-mandelic acid. While straightforward, this method can be inefficient as it discards the unwanted enantiomer.
-
Asymmetric Synthesis using Chiral Auxiliaries: This method introduces a chiral auxiliary to guide the stereoselective formation of the desired (S)-enantiomer. The Evans' oxazolidinone auxiliary is one such example. However, the high cost and the need to remove the auxiliary can be drawbacks.[1]
-
Chemoenzymatic Synthesis: This approach utilizes enzymes for key stereoselective steps. For instance, lipases can be used for the kinetic resolution of a racemic intermediate, or nitrilases for the asymmetric hydrolysis of a dinitrile precursor.[2][3][4][5] These methods are often considered "greener" and can offer high enantioselectivity.[3][6]
-
Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of a suitable prochiral precursor to establish the desired stereocenter.
Q2: What are the critical process parameters to control during Pregabalin synthesis?
A2: Precise control over reaction parameters is crucial for achieving high yield and purity. Key parameters to monitor and optimize include:
-
Temperature: Temperature can significantly influence reaction rates, selectivity, and the formation of impurities. For example, intramolecular cyclization to form the lactam impurity is often accelerated by heat.[7]
-
pH: The pH of the reaction mixture can affect the stability of intermediates and the final product. Pregabalin is known to be susceptible to degradation under alkaline conditions.[7]
-
Reaction Time: Optimizing reaction time is essential to ensure complete conversion of starting materials while minimizing the formation of degradation products.
-
Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of reagents and products, and the impurity profile.
-
Catalyst Loading and Activity: In catalytic reactions, the amount and activity of the catalyst are critical for efficient conversion and stereoselectivity.
Q3: What are the common impurities encountered in Pregabalin synthesis and how can they be minimized?
A3: Several process-related impurities and degradation products can be found in the final crude material of Pregabalin.[8][9] Common impurities include:
-
(R)-Pregabalin: The unwanted enantiomer is a primary impurity in non-stereospecific syntheses.[10] Its level must be strictly controlled.
-
Pregabalin Lactam (4-isobutylpyrrolidin-2-one): This is a common degradation product formed via intramolecular cyclization.[7][11] Its formation can be minimized by avoiding high temperatures and basic conditions.[7]
-
3-Isobutylglutaric Acid: An impurity that can arise from certain synthetic routes.[8]
-
(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid: A potential intermediate or by-product.[8]
-
Ester Impurities: Such as isobutyl and isopropyl esters of Pregabalin, which can form if corresponding alcohols are used as solvents.[8]
Minimizing these impurities involves optimizing reaction conditions, using highly selective synthetic methods (e.g., enzymatic resolutions), and employing robust purification techniques like crystallization.
Troubleshooting Guides
Issue 1: Low Yield of Pregabalin
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using techniques like HPLC or TLC to ensure it has gone to completion. - Verify the quality and stoichiometry of all reagents. |
| Side Reactions | - Analyze the crude product to identify major by-products. - Adjust reaction conditions (temperature, solvent, catalyst) to disfavor side reactions. |
| Product Degradation | - Assess the stability of Pregabalin and its intermediates under the reaction and work-up conditions. - Avoid prolonged exposure to high temperatures or extreme pH.[7] |
| Inefficient Purification | - Optimize the crystallization or chromatography conditions to minimize product loss. - Ensure the chosen solvent system for purification provides good recovery. |
Issue 2: Poor Enantiomeric Purity (High levels of (R)-Pregabalin)
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Resolution | - Screen different resolving agents and solvent systems for crystallization to achieve better separation of diastereomeric salts. - Optimize the crystallization temperature and time. |
| Low Enantioselectivity of Catalyst/Enzyme | - If using a chiral catalyst, verify its activity and enantioselectivity. Consider screening different ligands or catalysts. - For enzymatic reactions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal for its stereoselectivity.[4] |
| Racemization | - Investigate if any of the reaction or work-up steps could be causing racemization of the desired (S)-enantiomer or a chiral intermediate. - Avoid harsh acidic or basic conditions if racemization is suspected. |
Issue 3: High Levels of Lactam Impurity
| Potential Cause | Troubleshooting Steps |
| High Reaction or Work-up Temperature | - Conduct the reaction and subsequent work-up steps at the lowest effective temperature. - Intramolecular cyclization to the lactam is often promoted by heat.[7] |
| Basic pH Conditions | - Maintain a neutral or slightly acidic pH during the process, as basic conditions can catalyze lactam formation.[7] |
| Prolonged Storage of Intermediates or Final Product | - Analyze samples at different stages of the process to pinpoint where lactam formation is occurring. - Store intermediates and the final product under appropriate conditions (e.g., controlled temperature, inert atmosphere). |
Data Presentation: Comparison of Synthesis Parameters
| Parameter | Method A: Classical Resolution | Method B: Chemoenzymatic (Nitrilase) [2][3] | Method C: Asymmetric Synthesis |
| Key Reagent | Chiral resolving agent (e.g., (S)-mandelic acid)[12] | Immobilized nitrilase[2] | Chiral auxiliary (e.g., Evans' oxazolidinone)[1] |
| Typical Overall Yield | 15-30% | 40-50% (with recycle of unwanted enantiomer)[3] | 30-45% |
| Enantiomeric Excess (ee) | >99% after recrystallization | >99.5%[2] | >99% |
| Key Advantage | Technically simpler | High enantioselectivity, "green" process | High stereocontrol |
| Key Disadvantage | Loss of 50% of material as unwanted enantiomer | Requires specific enzyme and optimization | High cost of chiral auxiliary |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of a Pregabalin Precursor
This protocol is a generalized representation based on chemoenzymatic approaches.
-
Enzyme Immobilization: Immobilize a suitable lipase (B570770) (e.g., from Talaromyces thermophilus) on a solid support like epoxy resin to enhance stability and reusability.[5]
-
Reaction Setup: In a temperature-controlled reactor, prepare a biphasic system of an organic solvent (e.g., n-heptane) and an aqueous buffer.
-
Substrate Addition: Add the racemic precursor, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), to the reaction mixture.[5]
-
Enzymatic Resolution: Introduce the immobilized lipase to the reactor. The enzyme will selectively hydrolyze one enantiomer of the ester. Maintain the optimal pH and temperature for the enzyme's activity.
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product and remaining substrate using chiral HPLC.
-
Work-up: Once the desired conversion (typically around 50%) and high ee are achieved, separate the aqueous and organic layers.
-
Product Isolation:
-
From the aqueous layer, acidify to precipitate the hydrolyzed product, the (S)-acid intermediate.
-
From the organic layer, recover the unreacted (R)-ester. This can potentially be racemized and recycled to improve the overall process efficiency.
-
-
Conversion to Pregabalin: The isolated (S)-acid intermediate is then converted to (S)-Pregabalin through subsequent chemical steps, such as hydrogenation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of reaction specificity, enantioselectivity, and catalytic activity of nitrilase for highly efficient synthesis of pregabalin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 12. scivisionpub.com [scivisionpub.com]
Technical Support Center: Overcoming Challenges in Pregabalin Formulation for Topical Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the topical delivery of pregabalin (B1679071). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of formulating this hydrophilic drug for effective skin permeation.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Skin Permeation of Pregabalin in In Vitro Studies
-
Question: My in vitro skin permeation study using a Franz diffusion cell shows very low or no pregabalin permeation through the excised skin. What are the potential causes and how can I troubleshoot this?
-
Answer: Low skin permeation is a primary challenge for the hydrophilic pregabalin molecule. Here are several factors to investigate:
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Inadequate Formulation Strategy: Simple aqueous solutions or standard lipophilic creams may not be sufficient to overcome the skin's barrier function.[1][2] Consider using penetration-enhancing formulations such as Pluronic Lecithin (B1663433) Organogels (PLOs) or hydrophilic creams, which have demonstrated improved permeation compared to other bases.[1][3][4]
-
Suboptimal Excipient Selection: The choice of excipients is crucial. Ensure your formulation includes penetration enhancers. Studies have explored the use of oleic acid, isopropyl myristate (IPM), and R(+)-Limonene.[5] The components of a PLO gel, such as poloxamer 407, lecithin, and isopropyl palmitate, work synergistically to enhance drug delivery.[1]
-
Incorrect Vehicle pH: The pH of the formulation can influence the ionization state of pregabalin and its interaction with the skin. While pregabalin is soluble in both acidic and basic solutions, a pH within the physiological range of the skin (around 4-6) is generally recommended to minimize irritation.[6][7]
-
High Viscosity: An inverse correlation between formulation viscosity and drug permeation has been observed, suggesting that lower viscosity may facilitate better diffusion.[3][4] If your formulation is highly viscous, consider adjusting the concentration of the gelling agent.
-
Experimental Setup:
-
Skin Integrity: Ensure the excised skin used in the Franz diffusion cell is intact and free of defects.
-
Hydration: Proper hydration of the skin sample before and during the experiment is essential.
-
Receptor Medium: The receptor medium in the Franz cell should be appropriate to maintain sink conditions. Given pregabalin's high water solubility, a buffered aqueous solution is typically suitable.[8]
-
-
Issue 2: Formulation Instability (Phase Separation, Crystallization, or Degradation)
-
Question: My topical pregabalin formulation is showing signs of instability over time, such as phase separation or crystal growth. What could be the cause and how can I improve its stability?
-
Answer: Instability in topical formulations can compromise drug delivery and shelf-life. Consider the following:
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Solubility Limits: Pregabalin has good water solubility (up to 12 mg/mL at 25°C), but its solubility in the non-aqueous components of your formulation might be limited.[7] Exceeding the solubility limit in any phase of the formulation can lead to crystallization.
-
Incompatible Excipients: Ensure all excipients in your formulation are compatible with each other and with pregabalin. Perform compatibility studies, for example, using Fourier-transform infrared spectroscopy (FTIR), to check for interactions.[9]
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Improper Homogenization: For emulsions and gels, proper homogenization is critical to achieve a stable and uniform formulation. High-shear mixing or high-pressure homogenization can improve the stability of cream or gel formulations.[10]
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Storage Conditions: Compounded pregabalin formulations often have a limited beyond-use date (30-90 days) and may require refrigeration to maintain stability.[11] Accelerated stability studies at different temperatures and humidity levels (e.g., 25°C/60% RH and 40°C/75% RH) can help determine optimal storage conditions.[3][4]
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pH Shift: Changes in pH over time can affect the stability of the formulation and the drug. Monitor the pH of your formulation during stability studies.[3][4]
-
Frequently Asked Questions (FAQs)
1. What is a typical concentration range for pregabalin in topical formulations?
The concentration of pregabalin in topical formulations can range from 0.4% to 10% w/w.[1][11] Compounded preparations for neuropathic pain most commonly use a concentration of 2-5%.[11] A Phase III clinical trial has evaluated an 8% topical pregabalin gel.[12][13][14]
2. Which base is most effective for topical pregabalin delivery?
Pluronic Lecithin Organogel (PLO) has been shown to be a particularly effective base for enhancing the skin permeation of pregabalin.[1][15] Studies have indicated that PLO gels can deliver pregabalin to the dermis.[1] Hydrophilic creams have also demonstrated superior transdermal delivery characteristics in some studies.[3][4] In contrast, lipophilic creams and simple aqueous solutions tend to show lower permeation.[1][2]
3. What are the key advantages of topical pregabalin over oral administration?
The primary advantage of topical pregabalin is the potential for localized pain relief with reduced systemic side effects.[11][12][16] Oral pregabalin is associated with central nervous system side effects like dizziness and somnolence, which can limit the tolerable dose.[1][14][16] Topical application aims to minimize systemic absorption, thereby improving patient tolerability.[12][14]
4. How can I analyze the amount of pregabalin that has permeated the skin in my in vitro study?
Several analytical methods can be used to quantify pregabalin in the receptor fluid of a Franz diffusion cell. High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.[3][4] UV-Visible spectrophotometry can also be a simpler and more cost-effective option, with methods developed for pregabalin detection around 210 nm or after derivatization.[17][18][19]
Data Presentation
Table 1: Comparison of In Vitro Skin Permeation of Different 0.4% Pregabalin Formulations
| Formulation Type | Cumulative Amount Permeated (µg/cm²) at 8h | Flux (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| PLO Gel 1 | 3.46 ± 2.16 | 0.58 ± 0.37 | 1.45 ± 0.92 |
| PLO Gel 2 | 2.45 ± 0.31 | 0.43 ± 0.09 | 1.08 ± 0.23 |
| Hydrophilic Cream | 14.04 ± 3.40 | 2.96 ± 0.84 | 7.40 ± 2.11 |
| Lipophilic Cream | 0.88 ± 0.44 | 0.11 ± 0.08 | 0.26 ± 0.21 |
Data adapted from a study using excised hairless mouse skin.[3]
Table 2: Stability of 0.4% Pregabalin in Hydrophilic Cream
| Storage Condition | Time (Days) | Drug Content (%) | pH |
| 25°C / 60% RH | 0 | 100.0 ± 2.5 | 6.2 |
| 7 | 98.7 ± 3.1 | 6.1 | |
| 14 | 99.1 ± 2.8 | 6.0 | |
| 30 | 98.5 ± 3.5 | 5.9 | |
| 40°C / 75% RH | 0 | 100.0 ± 2.5 | 6.2 |
| 7 | 97.5 ± 2.9 | 6.0 | |
| 14 | 96.8 ± 3.3 | 5.8 | |
| 30 | 95.2 ± 4.1 | 5.7 |
Data represents mean ± S.D. (n=3).[3]
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the rate and extent of pregabalin permeation from a topical formulation across an excised skin membrane.
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised dorsal skin from hairless mice (e.g., HR-1, 7 weeks old).[3][4]
-
Procedure:
-
Excise the full-thickness dorsal skin from the animal. Carefully remove any subcutaneous fat and tissue.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 32 ± 1°C. Stir the receptor medium continuously.
-
Apply a known amount of the pregabalin formulation to the surface of the skin in the donor compartment.
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At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
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Analyze the concentration of pregabalin in the collected samples using a validated analytical method such as LC-MS/MS.[3][4]
-
Calculate the cumulative amount of pregabalin permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) can then be calculated.
-
2. Quantification of Pregabalin using UV-Visible Spectrophotometry
-
Objective: To determine the concentration of pregabalin in a solution.
-
Principle: This method is based on the reaction of pregabalin with ninhydrin (B49086) in the presence of a reducing agent like ascorbic acid in a buffered medium to form a colored complex that can be measured spectrophotometrically.[20]
-
Reagents:
-
Pregabalin standard solution
-
Ninhydrin solution (1% w/v)
-
Ascorbic acid solution (0.1% w/v)
-
Citrate (B86180) buffer (pH 5.0)[20]
-
-
Procedure:
-
Prepare a series of standard solutions of pregabalin in distilled water at different concentrations (e.g., 4-12 µg/mL).[20]
-
To a fixed volume of each standard solution, add the citrate buffer, ninhydrin solution, and ascorbic acid solution.
-
Heat the mixture in a water bath for a specified time to allow for color development.
-
Cool the solutions and dilute to a final volume with distilled water.
-
Measure the absorbance of the resulting dark blue colored complex at the wavelength of maximum absorbance (λmax), which is approximately 568 nm, against a reagent blank.[20]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution (e.g., from the receptor medium of a permeation study or from an extracted formulation) and treat it in the same manner as the standards.
-
Measure the absorbance of the sample and determine the concentration of pregabalin from the calibration curve.
-
Visualizations
Caption: Experimental workflow for developing and evaluating topical pregabalin formulations.
Caption: Troubleshooting guide for low skin permeation of topical pregabalin.
Caption: Mechanism of action of topical pregabalin in reducing neuropathic pain.
References
- 1. Evaluation of in vitro transdermal permeation, mass spectrometric imaging, and in vivo analgesic effects of pregabalin using a pluronic lecithin organogel formulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Stability of a New Transdermal Formulation of Pregabalin for Skin Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation of Topical Pregabalin for the Treatment of Neuropathic Pain [dspace.alquds.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Characterization and Evaluation of the Cytotoxicity of Pregabalin Gels for Oral Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2022157527A1 - Topical formulation containing dispersed pregabalin - Google Patents [patents.google.com]
- 11. droracle.ai [droracle.ai]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Evaluation of the Efficacy and Safety of Topical Pregabalin Gel 8% versus Oral Pregabalin in Diabetic Neuropathic Pain: A Phase III, Multicentric, Placebo Controlled Study [ijsr.net]
- 14. ijsr.net [ijsr.net]
- 15. mdpi.com [mdpi.com]
- 16. Transdermal Administration of Aqueous Pregabalin Solution as a Potential Treatment Option for Patients with Neuropathic Pain to Avoid Central Nervous System-Mediated Side Effects [jstage.jst.go.jp]
- 17. A Sensitive Spectrophotometric Method for the Determination of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repo.unand.ac.id [repo.unand.ac.id]
"minimizing variability in animal models of Pregabalin efficacy"
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in animal models of Pregabalin (B1679071) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pregabalin?
A1: Pregabalin's primary mechanism of action involves its high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4] This binding reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2] This modulation of neurotransmitter release is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic effects.[1][2] It is important to note that while structurally similar to GABA, Pregabalin does not bind to GABA receptors.[3]
Q2: What are the major sources of variability in animal studies investigating Pregabalin's efficacy?
A2: Variability in behavioral studies with animal models can be substantial and arise from multiple sources.[5][6] Key factors include:
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Genetic Factors: The strain of the animal model used can significantly influence experimental outcomes.[7]
-
Environmental Factors: Housing conditions, such as cage density and enrichment, lighting, noise levels, and temperature, can all impact animal behavior and response to treatment.[5][7]
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Experimenter-Related Factors: The sex of the experimenter, handling techniques, and even the presence of certain odors can introduce variability.[5][6]
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Physiological Factors: The animal's age, sex, and estrous cycle in females can affect drug metabolism and behavioral responses.[6]
-
Procedural Factors: The specific pain model used, the timing of drug administration relative to testing, and the behavioral assays employed can all contribute to variable results.[8]
Q3: Are there sex differences in the analgesic efficacy of Pregabalin in animal models?
A3: Yes, emerging evidence suggests potential sex differences in Pregabalin's efficacy. Some studies have reported that Pregabalin may be more effective in treating chronic widespread muscle pain in male mice compared to females.[9] Therefore, it is crucial to include both sexes in preclinical studies to better understand these potential differences and improve the translational relevance of the findings.
Q4: How can I standardize my experimental protocol to minimize variability?
A4: Standardization is key to reducing variability.[10] Consider the following:
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Acclimatization: Allow animals sufficient time to acclimate to the housing and testing environments.
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Handling: Handle all animals consistently and preferably by the same experimenter throughout the study.[5]
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Environmental Controls: Maintain consistent lighting, temperature, and humidity levels. Minimize noise and other potential stressors.
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Randomization and Blinding: Randomize animals to treatment groups and blind the experimenter to the treatment allocation during behavioral testing and data analysis.
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Time of Day: Conduct behavioral testing at the same time each day to account for circadian rhythms that can influence drug absorption and efficacy.[8]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in baseline pain thresholds | Inconsistent acclimation period. Variable handling techniques. Environmental stressors (noise, light). Underlying health issues in some animals. | Ensure all animals have a consistent and adequate acclimation period (e.g., 15-45 minutes in testing cages).[11] Standardize handling procedures and minimize changes in experimenters.[5] Control for environmental factors by conducting experiments in a quiet, dedicated space with consistent lighting.[7] Perform a health check on all animals before starting the experiment. |
| Inconsistent drug efficacy between batches of animals | Genetic drift in outbred strains. Differences in animal suppliers. Variations in diet or water. Subtle changes in housing conditions. | Use inbred strains when possible to reduce genetic variability. If using outbred stocks, be aware of potential batch-to-batch differences.[6] Source animals from the same reputable vendor for the entire study. Ensure consistent diet and water source. Maintain detailed records of housing conditions for each cohort. |
| Pregabalin shows efficacy in one pain model but not another | Different underlying pain mechanisms. Model-specific drug sensitivity. Procedural differences in pain induction. | Understand the specific pain mechanisms each model represents (e.g., inflammatory vs. neuropathic). Pregabalin's efficacy can vary depending on the pain state.[4] Review the literature for reported efficacy of Pregabalin in the specific models being used. Meticulously standardize the surgical or induction procedures for each model. |
| Observed analgesic effect is small or not dose-dependent | Inappropriate dose range. Suboptimal timing of behavioral testing post-dosing. Saturation of drug absorption or target engagement. Presence of non-responder animals. | Conduct a dose-response study to determine the optimal therapeutic window for your specific model and strain. Optimize the time point for behavioral assessment based on Pregabalin's pharmacokinetic profile. Consider that higher doses do not always lead to greater efficacy and may introduce side effects.[12] Acknowledge the potential for biological variability where some individuals may not respond to the drug. |
Data Presentation: Sources of Variability in Rodent Behavioral Studies
| Source of Variability | Reported Contribution to Variance | Key Considerations |
| Genetics (Strain/Stock) | Can account for a significant portion of behavioral variance. | Inbred strains offer higher genetic consistency. Outbred stocks are more genetically diverse, which can increase variability.[6] |
| Environment | Housing, enrichment, and laboratory microenvironment are major contributors. | Standardize cage density, bedding, and enrichment. Control for light/dark cycles, temperature, and humidity.[5][7] |
| Experimenter | Handling, sex of the experimenter, and olfactory cues can introduce bias. | Consistent handling by a single, trained experimenter is ideal. Be mindful of strong scents.[5][6] |
| Sex | Hormonal fluctuations in females (estrous cycle) can influence behavior. | Track the estrous cycle in female animals or use specific stages for testing. However, some meta-analyses suggest overall variability may not differ significantly between sexes.[6] |
| Test Procedures | Order of testing, time of day, and specific apparatus parameters. | Randomize the order of testing for animals within a cage.[6] Test at the same time each day to control for circadian rhythms.[8] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
-
Objective: To induce a neuropathic pain state by loosely ligating the sciatic nerve.
-
Animals: Male Sprague-Dawley rats (160-190 g).[13]
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until a slight twitch in the corresponding paw is observed.
-
Close the muscle layer and skin with sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Pregabalin Administration: Pregabalin (e.g., 10 mg/kg or 30 mg/kg) or vehicle is typically administered orally (p.o.) or intraperitoneally (i.p.).[14][15]
-
Behavioral Testing: Assess mechanical allodynia (e.g., von Frey test) and thermal hyperalgesia (e.g., cold plate test) at baseline and various time points post-surgery and drug administration.[13][14]
Spinal Nerve Ligation (SNL) Model in Rats
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Objective: To create a model of neuropathic pain by ligating the L5 spinal nerve.
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Animals: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Under anesthesia, make a midline incision over the lumbar spine.
-
Carefully dissect the paraspinal muscles to expose the L5 transverse process.
-
Remove the transverse process to visualize the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a suture (e.g., 6-0 silk).
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Close the incision in layers.
-
-
Pregabalin Administration: Pregabalin (e.g., 30 mg/kg, p.o.) or vehicle is administered.[16]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after surgery and drug administration.[16][17]
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Mice
-
Objective: To induce a diabetic state and subsequent neuropathic pain.
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Animals: BALB/c mice.[18]
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Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of Streptozotocin (STZ), for example, 200 mg/kg, dissolved in citrate (B86180) buffer.[18][19]
-
Confirm diabetes by measuring blood glucose levels (typically >270 mg/dL) a few days after STZ injection.
-
-
Pregabalin Administration: Pregabalin (e.g., 10 mg/kg or 50 mg/kg, i.p. or p.o.) or vehicle is administered after the development of neuropathic pain.[18][19]
-
Behavioral Testing: Assess tactile allodynia using the von Frey test to measure the paw withdrawal threshold at baseline and after the induction of diabetes and drug administration.[11][18]
Visualizations
Caption: Pregabalin's mechanism of action at the presynaptic terminal.
Caption: A generalized workflow for assessing Pregabalin efficacy.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dosing time-dependent changes in the analgesic effect of pregabalin on diabetic neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A streptozotocin-induced diabetic neuropathic pain model for static or dynamic mechanical allodynia and vulvodynia: validation using topical and systemic gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [repositori.upf.edu]
- 12. Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 14. Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Pregabalin and Gabapentin on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
- 16. Efficacy of Combination Therapy with Pregabalin in Neuropathic Pain: A Preclinical Study in the Rat L5 Spinal Nerve Ligation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PREGABALIN TREATMENT OF PERIPHERAL NERVE DAMAGE IN A MURINE DIABETIC PERIPHERAL NEUROPATHY MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of pregabalin on contextual memory deficits and inflammatory state-related protein expression in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"strategies to enhance the sensitivity of Pregabalin detection in bio-samples"
Welcome to the technical support center for the analysis of Pregabalin in biological samples. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their Pregabalin detection methods.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to detect Pregabalin in biological samples?
A1: Pregabalin presents analytical challenges primarily because its chemical structure lacks a significant chromophore or fluorophore. This makes it difficult to detect directly using common analytical techniques like UV-Vis spectrophotometry or fluorescence detection, necessitating a derivatization step to introduce a detectable moiety.[1][2][3][4] Furthermore, its high polarity can lead to poor retention on traditional reversed-phase HPLC columns.
Q2: What are the most common analytical techniques for Pregabalin detection?
A2: The most common techniques include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection (often requiring derivatization), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[5] LC-MS/MS is often preferred for its high sensitivity and specificity, which can sometimes circumvent the need for derivatization.[6][7]
Q3: What is derivatization and why is it important for Pregabalin analysis?
A3: Derivatization is a chemical reaction that modifies an analyte to produce a new compound with properties that are more suitable for a given analytical method. For Pregabalin, which has a primary amine group, derivatization is used to attach a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), thereby significantly enhancing its detectability.[2][3][4] Common derivatizing agents include 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB), ninhydrin (B49086), and salicylaldehyde.[1][3][4][5]
Q4: How can I choose the best sample preparation technique for my bio-sample?
A4: The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine, tissue), the analytical method, and the desired level of sensitivity. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method suitable for plasma samples, often used before LC-MS/MS analysis.[7][8]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT and is effective for removing interfering substances.[1]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration, leading to enhanced sensitivity. It is particularly useful for complex matrices.[9]
Q5: What are the key parameters to optimize for enhancing sensitivity in an LC-MS/MS method for Pregabalin?
A5: To enhance sensitivity in an LC-MS/MS method, focus on optimizing the following:
-
Ionization Source: Positive electrospray ionization (ESI) is typically used for Pregabalin as it readily forms protonated molecules ([M+H]+).[8]
-
Mobile Phase Composition: The addition of modifiers like formic acid to the mobile phase can enhance the ionization of the amine group.[7][8]
-
MS/MS Transitions: Careful selection and optimization of precursor and product ion transitions (Selected Reaction Monitoring - SRM) are crucial for specificity and sensitivity.[7][9]
-
Chromatographic Separation: A good chromatographic method should separate Pregabalin from endogenous interferences in the matrix.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Signal for Pregabalin | Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, pH, temperature, and reaction time).[2] |
| Poor extraction recovery. | Evaluate and optimize the sample preparation method (e.g., change solvent for LLE, use a different SPE sorbent). | |
| Ion suppression in LC-MS/MS. | Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.[5] | |
| Incorrect detection wavelength (HPLC-UV). | Ensure the detector is set to the maximum absorbance wavelength of the Pregabalin derivative. For FDNB derivative, this is around 360 nm.[5] For ninhydrin derivative, it's around 569 nm.[3][4] | |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure Pregabalin is in a single ionic form. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Secondary interactions with the column. | Use a column with end-capping or add a competing amine to the mobile phase. | |
| High Background Noise | Matrix effects. | Implement a more rigorous sample cleanup procedure like SPE.[9] |
| Contaminated mobile phase or system. | Use high-purity solvents and flush the LC system. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard. |
| Instability of the derivative. | Analyze the derivatized samples within their stability window. |
Quantitative Data Summary
The following tables summarize the performance of various methods for Pregabalin detection in different biological matrices.
Table 1: HPLC-UV/Fluorescence Methods with Derivatization
| Derivatizing Agent | Matrix | Detection | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Human Urine | UV (360 nm) | 10 - 1000 µg/mL | 1.5 µg/mL | 2.5 µg/mL | 90.8 | [5] |
| Salicylaldehyde | Human Plasma | DAD (218 nm) | 2500 - 40000 ng/mL | 1000 ng/mL | 2500 ng/mL | 73.8 | [1] |
| Ninhydrin | Bulk & Dosage Form | UV (569 nm) | 50 - 600 µg/mL | - | - | ~100 | [3][4] |
| Xanthone Analogue | Bulk Drug | Fluorescence | - | - | - | - | [2] |
Table 2: Mass Spectrometry (MS) Based Methods
| Method | Matrix | Sample Preparation | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | Protein Precipitation | 0.1 - 15.0 µg/mL | - | 0.1 µg/mL | 80.45 - 89.12 | [7] |
| LC-MS/MS | Human Plasma | SPE | 1 - 250 ng/mL | - | 1 ng/mL | 91.4 | [9] |
| LC-MS/MS | Human Plasma | Protein Precipitation | 20 - 16,000 ng/mL | - | 20 ng/mL | - | [6] |
| GC-MS | Tissues & Fluids | Protein Precipitation | - | 200 ng | 400 ng | - | [10] |
Experimental Protocols
Protocol 1: Pregabalin Detection in Human Urine by HPLC-UV with FDNB Derivatization[5]
-
Sample Preparation:
-
To 1 mL of urine sample, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the derivatization medium.
-
-
Derivatization:
-
To the reconstituted sample, add 500 µL of borate (B1201080) buffer (pH 8.2).
-
Add 75 µL of 1-fluoro-2,4-dinitrobenzene (FDNB) solution.
-
Add 2 mL of acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture and add 75 µL of 1 M HCl.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and 50 mM KH2PO4 (pH 2.5) (60:40, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 360 nm.
-
Injection Volume: 20 µL.
-
Protocol 2: Pregabalin Detection in Human Plasma by LC-MS/MS[7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard (e.g., Gabapentin).
-
Add 200 µL of trichloroacetic acid (20% v/v in water) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Column: Gemini C18, 50mm x 2.0mm (3µm).
-
Mobile Phase: Methanol-water (98:2, v/v) with 0.5% v/v formic acid.
-
Flow Rate: Isocratic flow.
-
Ionization: Positive Turbo IonSpray.
-
MS/MS Detection (MRM):
-
Pregabalin: 160.2 → 55.1 (m/z)
-
Gabapentin (IS): 172.2 → 67.1 (m/z)
-
-
Visualizations
Caption: Workflow for Pregabalin detection by HPLC-UV with FDNB derivatization.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation | Bentham Science [eurekaselect.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontagelab.com [frontagelab.com]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. probiologists.com [probiologists.com]
Validation & Comparative
A Researcher's Guide to Validating a Novel HPLC Method for Pregabalin Analysis Against Established Protocols
For researchers, scientists, and professionals in drug development, the validation of a new analytical method is a critical step to ensure data accuracy, reliability, and robustness. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Pregabalin against a widely used existing method. By presenting supporting experimental data and detailed protocols, this guide serves as a practical resource for validating new analytical procedures.
Experimental Protocols
To ensure a thorough comparison, both a representative "existing" and a "new" HPLC method for Pregabalin analysis are detailed below. These protocols are synthesized from multiple validated methods reported in the scientific literature.
Existing HPLC Method Protocol
This method represents a common and well-established approach for Pregabalin analysis, often requiring derivatization due to Pregabalin's lack of a strong chromophore.
-
Chromatographic Conditions:
-
Column: Nova-Pak® C18, 4 µm, 150 mm × 3.9 mm[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 50 mM sodium dihydrogen phosphate (B84403) (pH 2.5) in a 60:40 (v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient[1].
-
-
Sample Preparation (with Derivatization):
-
Prepare a stock solution of Pregabalin in distilled water[1].
-
For derivatization, add a solution of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) in acetonitrile to the Pregabalin solution[1][2].
-
Add a borate (B1201080) buffer to the mixture[2].
-
Heat the mixture at 65°C for a specified time to allow for the derivatization reaction to complete[2].
-
After cooling, neutralize the reaction with hydrochloric acid[2].
-
Filter the final solution through a 0.45 µm filter before injection into the HPLC system[1].
-
New HPLC Method Protocol
This method illustrates a more direct approach, aiming for simplicity and efficiency by avoiding the need for a derivatization step.
-
Chromatographic Conditions:
-
Sample Preparation (Direct):
Method Validation Workflow
The following diagram illustrates the logical workflow for validating a new HPLC method against an existing one, adhering to the guidelines of the International Conference on Harmonization (ICH).
References
A Comparative Analysis of Pregabalin and Gabapentin in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Pregabalin (B1679071) and Gabapentin (B195806) in preclinical models of neuropathic pain, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the comparative pharmacology of these two widely used gabapentinoids.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] Pregabalin and Gabapentin have become cornerstone treatments for this condition.[1] Both are anticonvulsant drugs that have demonstrated analgesic properties in various neuropathic pain states.[2][3] They share a common mechanism of action, primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[2][3][4][5][6] However, Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to Gabapentin, which may contribute to differences in their potency and clinical efficacy.[5][7] This guide synthesizes preclinical data from various rodent models of neuropathic pain to provide a comparative overview of their efficacy.
Comparative Efficacy in Neuropathic Pain Models
The following tables summarize the quantitative data from preclinical studies comparing the effects of Pregabalin and Gabapentin on key behavioral endpoints in rodent models of neuropathic pain.
Table 1: Effect on Mechanical Allodynia
Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. It is commonly assessed using the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.
| Animal Model | Drug and Dosage | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) | Reference |
| Spinal Nerve Ligation (SNL) in Rats | Vehicle | Baseline: ~15 g; Post-SNL: <4 g | - | [2] |
| Pregabalin (30 mg/kg, p.o.) | Increased significantly from post-SNL baseline | 62.51% | [2] | |
| Gabapentin (300 mg/kg, p.o.) | Increased significantly from post-SNL baseline | 62.39% | [2] | |
| Streptozocin-Induced Diabetic Neuropathy in Rats | Pregabalin (3-30 mg/kg, p.o.) | Dose-dependent blockade of static and dynamic allodynia | Not Reported | [4] |
| Gabapentin (10-100 mg/kg, p.o.) | Dose-dependent blockade of static and dynamic allodynia | Not Reported | [4] |
Table 2: Effect on Thermal Hyperalgesia
Thermal hyperalgesia, an increased sensitivity to painful heat stimuli, is another common symptom of neuropathic pain. It is often measured using the Hargreaves test (plantar test) or a hot plate test, which assesses the latency of paw withdrawal from a heat source.
| Animal Model | Drug and Dosage | Paw Withdrawal Latency (s) | Observations | Reference |
| Paclitaxel-Induced Neuropathy in Rats | Vehicle | Decreased from baseline | - | [3] |
| Pregabalin (30 mg/kg, oral) | Significantly increased from vehicle control | More significant effect than Gabapentin | [3] | |
| Gabapentin (60 mg/kg, oral) | Significantly increased from vehicle control | - | [3] | |
| Chronic Constriction Injury (CCI) in Rats | Pregabalin (30 mg/kg, i.p.) | Significantly increased from vehicle control | More effective than Baclofen | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Spinal Nerve Ligation (SNL) Model in Rats
-
Objective: To induce neuropathic pain by ligating the L5 and L6 spinal nerves.
-
Animals: Female Wistar rats (140-160 g).[2]
-
Surgical Procedure:
-
Anesthetize the rats.
-
Make an incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 nerves.
-
Suture the incision.
-
Allow a post-operative recovery period for the development of neuropathic pain behaviors (typically 14-28 days).[2]
-
-
Drug Administration:
-
Pregabalin (30 mg/kg) or Gabapentin (300 mg/kg) administered orally (p.o.).[2]
-
-
Behavioral Testing (Mechanical Allodynia):
-
Use the von Frey test with the up-and-down method to determine the 50% paw withdrawal threshold.[2]
-
Place rats on a wire mesh platform and acclimate them.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Assess the paw withdrawal threshold at baseline and at various time points after drug administration.[2]
-
Paclitaxel-Induced Neuropathic Pain Model in Rats
-
Objective: To induce chemotherapy-induced neuropathic pain.
-
Animals: Wistar rats.[3]
-
Induction of Neuropathy:
-
Administer Paclitaxel (2 mg/kg, i.p.) on four alternate days.[3]
-
-
Drug Administration:
-
Administer Pregabalin (30 mg/kg) or Gabapentin (60 mg/kg) orally once a day for eight consecutive days, concurrently with Paclitaxel administration.[3]
-
-
Behavioral Testing (Thermal Hyperalgesia):
-
Use the radiant heat method (Hargreaves test).
-
Place rats in individual plexiglass chambers on a glass floor.
-
Apply a focused beam of radiant heat to the plantar surface of the hind paw.
-
Measure the time taken for the rat to withdraw its paw (paw withdrawal latency).
-
Conduct tests at baseline and on days 7, 14, 21, and 28.[3]
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both Pregabalin and Gabapentin is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4][5][6] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5][6] This modulation of neurotransmitter release is believed to be the basis for their analgesic effects.
Recent research has also shed light on other potential downstream effects that may contribute to their efficacy. For instance, Pregabalin has been shown to more potently suppress the sensitization of Transient Receptor Potential Vanilloid 1 (TRPV1) channels in diabetic neuropathy models.[1] In contrast, Gabapentin preferentially attenuates the phosphorylation of N-methyl-D-aspartate (NMDA) receptors in spinal cord injury models.[1] Both drugs can also reverse the upregulation of microglial α2δ-1 subunits following nerve ligation.[1]
Caption: Mechanism of action of Pregabalin and Gabapentin.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficacy of Pregabalin and Gabapentin in a rodent model of neuropathic pain.
Caption: Typical experimental workflow for preclinical comparison.
Conclusion
Preclinical data from various rodent models of neuropathic pain demonstrate that both Pregabalin and Gabapentin are effective in alleviating key symptoms such as mechanical allodynia and thermal hyperalgesia. While both drugs share a primary mechanism of action, differences in binding affinity and potential engagement of other downstream targets may contribute to variations in their efficacy profiles. Pregabalin often shows comparable or, in some models, superior efficacy at lower relative doses compared to Gabapentin. This guide provides a foundation for further investigation into the nuanced pharmacological differences between these two important therapeutic agents.
References
- 1. Effect of Pregabalin and Gabapentin on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Gabapentin and pregabalin, but not morphine and amitriptyline, block both static and dynamic components of mechanical allodynia induced by streptozocin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.jofph.com [files.jofph.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Pregabalin
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pregabalin (B1679071) in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The cross-validation of bioanalytical methods is a key regulatory requirement to ensure the reliability and comparability of data, especially when samples are analyzed at different laboratories or when a method is updated. This guide provides a comprehensive comparison of various validated bioanalytical methods for Pregabalin, with a focus on their performance, experimental protocols, and supporting data.
The primary analytical techniques for Pregabalin quantification involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard due to its high sensitivity and selectivity.[1][2] However, other methods, including High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS), have also been developed and validated.[3][4] The choice of method often depends on the required sensitivity, sample matrix, available instrumentation, and the specific application.
A crucial aspect of any bioanalytical method is the sample extraction procedure, which aims to isolate the analyte from the complex biological matrix, minimize interference, and concentrate the sample. Common techniques for Pregabalin include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][5][6] More recent microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), have also been explored to reduce solvent consumption and extraction time.[3][7]
This guide will delve into the specifics of these methods, presenting their validation parameters in clear, comparative tables and illustrating their workflows through detailed diagrams.
Comparison of Liquid Chromatography-Based Methods
Liquid chromatography remains the cornerstone of Pregabalin bioanalysis. The following tables compare the validation parameters of different LC-based methods, including LC-MS/MS and HPLC-DAD, as reported in various studies.
Table 1: Comparison of LC-MS/MS Methodologies for Pregabalin in Human Plasma
| Parameter | Method 1 (LC-MS/MS)[1] | Method 2 (LC-MS/MS)[5] | Method 3 (LC-MS/MS)[2] | Method 4 (LC-MS/MS)[6] |
| Sample Preparation | Protein Precipitation (Trichloroacetic acid) | Protein Precipitation (Methanol) | LLE & Deproteinization | Solid-Phase Extraction |
| Internal Standard | Gabapentin | Pregabalin-d4 | Gabapentin | Tramadol |
| Linearity Range | 0.1–15.0 µg/mL | 50–50000 ng/mL | 99.79–4019.90 ng/mL | 50.00–8003.55 ng/ml |
| Correlation Coefficient (r²) | 0.9998 | > 0.99 | Not Specified | 0.9949 |
| Intra-day Precision (%CV) | ≤ 6.89 | ≤ 15 | Not Specified | Within-run precision within limits |
| Inter-day Precision (%CV) | < 9.09 | ≤ 15 | Not Specified | Between-run precision within limits |
| Intra-day Accuracy (%RE) | -4.17 to +3.08 | Within ±15% | Not Specified | Within-run accuracy within limits |
| Inter-day Accuracy (%RE) | -3.0 to +10.0 | Within ±15% | Not Specified | Between-run accuracy within limits |
| Mean Recovery | 80.45–89.12% | Not Specified | Not Specified | 92.11% |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL | 50 ng/mL | 99.79 ng/mL | 50.00 ng/ml |
Table 2: Comparison of HPLC and GC-Based Methodologies for Pregabalin
| Parameter | Method 5 (HPLC-DAD)[4] | Method 6 (GC-MS with SPME)[3] | Method 7 (GC-MS with DLLME)[3] |
| Matrix | Human Plasma | Urine & Pharmaceutical Formulations | Urine & Pharmaceutical Formulations |
| Sample Preparation | Derivatization & LLE | Derivatization & SPME | Derivatization & DLLME |
| Linearity Range | 2500–40000 ng/ml | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.988 | Not Specified | Not Specified |
| Intra-day Precision (%CV) | Not Specified | < 6% | < 6% |
| Inter-day Precision (%CV) | Not Specified | < 6% | < 6% |
| Accuracy (% Bias) | 1.25% to 2.9% | Not Specified | Not Specified |
| Mean Recovery | 73.8% | 83–98% | 84–98% |
| Limit of Detection (LOD) | 1000 ng/ml | 0.019 µg/ml | 0.022 µg/ml |
| Limit of Quantitation (LOQ) | 2500 ng/ml | 0.063 µg/ml | 0.075 µg/ml |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are summaries of the experimental protocols for some of the compared methods.
Protocol 1: LC-MS/MS with Protein Precipitation[1]
-
Sample Preparation: To a plasma sample, add an internal standard (Gabapentin) and a 20% v/v solution of trichloroacetic acid in water for protein precipitation.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Injection: Inject the supernatant into the LC-MS/MS system.
-
Chromatography:
-
Column: Gemini C18, 50mm x 2.0mm, 3µm.
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (98:2, v/v) with 0.5% v/v formic acid.
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode using a turbo ionspray.
-
MRM Transitions: Monitor the fragmentation of m/z 160.2 → 55.1 for Pregabalin and m/z 172.2 → 67.1 for Gabapentin.[1]
-
Protocol 2: GC-MS with Dispersive Liquid-Liquid Microextraction (DLLME)[3][7]
-
Derivatization: Derivatize Pregabalin in the sample with ethyl chloroformate (ECF) in the presence of pyridine (B92270) at room temperature for 30 seconds.[3][7]
-
Extraction:
-
Prepare a mixture of a disperser solvent (e.g., methanol) and an extraction solvent (e.g., chloroform).
-
Rapidly inject this mixture into the aqueous sample containing the derivatized analyte.
-
A cloudy solution forms, and after centrifugation, the analyte is extracted into the sedimented phase.
-
-
Injection: Inject an aliquot of the sedimented phase into the GC-MS system.
-
Gas Chromatography-Mass Spectrometry:
-
Column: Specific GC column suitable for the separation of the derivatized analyte.
-
Detection: Mass spectrometer operated in a suitable mode (e.g., SIM or full scan) to detect the derivatized Pregabalin.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for different bioanalytical methods for Pregabalin.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, validation and comparison of two microextraction techniques for the rapid and sensitive determination of pregabalin in urine and pharmaceutical formulations after ethyl chloroformate derivatization followed by gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. frontagelab.com [frontagelab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Analgesic Efficacy of Pregabalin Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pregabalin (B1679071), a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a cornerstone in the management of neuropathic pain in clinical practice. Its efficacy is attributed to its high-affinity binding to the α2-δ subunit of voltage-gated calcium channels, a mechanism that ultimately modulates the release of excitatory neurotransmitters.[1][2] This guide provides a comprehensive comparison of the analgesic effects of pregabalin across different animal species, supported by experimental data and detailed methodologies, to aid in preclinical research and drug development. A systematic review and meta-analysis of preclinical studies on pregabalin identified 204 studies, encompassing 531 experiments, that assessed its efficacy in various behavioral models of pain, demonstrating a consistently robust analgesic effect across different pain etiologies and measures.[3][4]
Quantitative Comparison of Pregabalin's Analgesic Effects
The following tables summarize the quantitative data on the analgesic efficacy of pregabalin in rodent and non-human primate models of pain.
Table 1: Analgesic Effects of Pregabalin in Rat Models
| Pain Model | Test | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Neuropathic Pain (Spinal Nerve Ligation) | Von Frey Test (Mechanical Allodynia) | Intraperitoneal (IP) | 3-30 mg/kg | Dose-dependent increase in paw withdrawal threshold.[5] | [5](--INVALID-LINK--) |
| Neuropathic Pain (Spinal Nerve Ligation) | Von Frey Test (Mechanical Allodynia) | Intrathecal (IT) | 0.01-100 µg | Dose-dependent attenuation of tactile allodynia.[5] | [5](--INVALID-LINK--) |
| Neuropathic Pain (Spared Nerve Injury) | Von Frey Test (Mechanical Allodynia) | Intrathecal (IT) | 100 µg | Significant reversal of the reduction in paw withdrawal threshold.[6] | [6](--INVALID-LINK--) |
| Neuropathic Pain (Trigeminal) | Mechanical Withdrawal Threshold | Intraperitoneal (IP) | 1-100 mg/kg | Significant and dose-dependent increase in mechanical withdrawal thresholds.[7] | [7](--INVALID-LINK--) |
| Visceral Pain (Colorectal Distension) | Abdominal Contractions | Oral (PO) | 10-30 mg/kg | Significant reduction in the number of abdominal contractions.[8][9] | [8](10--INVALID-LINK-- |
| Visceral Pain (Colorectal Distension) | Visceromotor Response (EMG) | Oral (PO) | 10-200 µmol/kg | Dose-dependent inhibition of the visceromotor response.[11] | [11](--INVALID-LINK--) |
Table 2: Analgesic Effects of Pregabalin in Mouse Models
| Pain Model | Test | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Neuropathic Pain (Chronic Constriction Injury) | Paw Withdrawal Latency (Thermal Hyperalgesia) | Not Specified | 5-30 mg/kg | Significant increase in paw withdrawal latency.[12] | [12](--INVALID-LINK--) |
| Postoperative Pain (Plantar Incision) | Paw Withdrawal Threshold (Mechanical Allodynia) | Intraperitoneal (IP) | 30 mg/kg | Significant reduction of mechanical allodynia.[13] | [13](--INVALID-LINK--) |
| Visceral Pain (Colorectal Distension) | Visceromotor Response | Subcutaneous (s.c.) | 10-30 mg/kg | Significant reduction of the visceromotor response.[1] | [1](--INVALID-LINK--) |
| Chronic Widespread Muscle Pain | Mechanical Withdrawal Threshold | Intraperitoneal (IP) | 30-60 mg/kg | Fully attenuated muscle hyperalgesia in male mice, but not in females.[12][14] | [14](15--INVALID-LINK-- |
Table 3: Analgesic Effects of Pregabalin in Non-Human Primate Models (Cynomolgus Macaque)
| Pain Model | Test | Route of Administration | Dose | Observed Effect | Reference |
| Postoperative Pain (Abdominal Incision) | Pressure Hypersensitivity | Intramuscular (IM) | Not specified | Did not attenuate postoperative pressure hypersensitivity.[16] | [16](--INVALID-LINK--) |
| Neuropathic Pain (Peripheral Nerve Injury) | Brain Activation (fMRI) | Not specified | Not specified | Reduced evoked activation in key brain regions associated with pain processing (Insula/SII, thalamus, and ACC).[6] | [6](--INVALID-LINK--) |
Signaling Pathway of Pregabalin's Analgesic Action
Pregabalin exerts its analgesic effects by binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[1] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release helps to dampen neuronal hyperexcitability and pain signaling.
Caption: Mechanism of action of pregabalin.
Experimental Protocols
Von Frey Test for Mechanical Allodynia in Rodents
This test is widely used to assess mechanical sensitivity in the paws of rodents, a key measure in models of neuropathic and inflammatory pain.
-
Apparatus: A series of calibrated von Frey filaments, each exerting a specific bending force. The animal is placed on a wire mesh platform allowing access to the plantar surface of the hind paws.
-
Procedure:
-
Acclimatize the animal to the testing environment for at least 15-30 minutes.
-
Beginning with a filament of low force, apply it to the mid-plantar surface of the hind paw until it bends.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
-
Data Analysis: The 50% PWT is calculated in grams, with a higher threshold indicating a greater analgesic effect.
Colorectal Distension (CRD) for Visceral Pain in Rodents
This model is used to induce and measure visceral pain by inflating a balloon in the colorectum.
-
Apparatus: A flexible balloon catheter attached to a pressure transducer and a pump for controlled inflation. An electromyography (EMG) system can be used to measure the visceromotor response (abdominal muscle contractions).
-
Procedure:
-
A lubricated balloon catheter is inserted into the descending colon and rectum.
-
After a stabilization period, the balloon is inflated to various pressures (e.g., 10-80 mm Hg) for a set duration.
-
The visceromotor response (number of abdominal contractions or EMG activity) is recorded.
-
-
Data Analysis: The response to different distension pressures is quantified. A reduction in the number of contractions or EMG amplitude at a given pressure indicates an analgesic effect.[11]
Experimental and Comparative Workflow
The following diagram illustrates a typical workflow for confirming the analgesic effects of pregabalin across different animal species.
Caption: Comparative experimental workflow.
Conclusion
The preclinical data overwhelmingly support the analgesic efficacy of pregabalin in rodent models of neuropathic, visceral, and postoperative pain. Evidence in non-human primates is emerging, with studies in cynomolgus macaques demonstrating a reduction in pain-related brain activity in a neuropathic pain model. However, one study showed a lack of efficacy in a postoperative pain model in the same species, highlighting the need for further investigation to fully understand its analgesic profile in primates.[6][16] The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers designing and interpreting preclinical studies on pregabalin and other novel analgesics.
References
- 1. Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pregabalin on visceral pain responses and colonic compliance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic Use in Nonhuman Primates Undergoing Neurosurgical Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological modulation of brain activation to non-noxious stimulation in a cynomolgus macaque model of peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregabalin decreases visceral pain and prevents spinal neuronal activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pregabalin on visceral pain responses and colonic compliance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pain-Related Behavior and Brain Activation in a Cynomolgus Macaque Model of Postoperative Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pregabalin Suppresses Spinal Neuronal Hyperexcitability and Visceral Hypersensitivity in the Absence of Peripheral Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating Assay Methods for Pregabalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for Pregabalin, a widely used anticonvulsant and neuropathic pain agent. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability-indicating methods are essential analytical procedures that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
This document details various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC), that have been successfully validated for the stability testing of Pregabalin. The guide presents a comparative summary of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of the analytical workflow and degradation pathways.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for stability testing depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample. The following table summarizes the key performance parameters of different validated stability-indicating methods for Pregabalin.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method | HPTLC Method |
| Stationary Phase | Develosil C18 (150 x 4.6 mm, 5µm) | Phenomenex C18 (150 X 4.6 mm, 5µm) | Phenyl-hexyl (100 mm, 1.7 µm) | Pre-coated silica (B1680970) gel 60 F254 |
| Mobile Phase | Phosphate buffer (pH 6.2) : Acetonitrile (70:30 v/v) | Methanol : 10mM Ammonium Acetate (pH 3.0) (50:50 v/v) | Phosphate buffer (pH 6.2) : Acetonitrile (gradient) | Butanol : Methanol : Water : Glacial Acetic Acid (8:1:1:0.1 v/v/v/v) |
| Detection Wavelength | 225 nm | 210 nm | Not Specified | 390 nm (scanning) |
| Retention Time (min) | ~2.33 | ~3.39 | < 10 | Rf = 0.36 ± 0.05 |
| Linearity Range | 0-100 µg/mL | Not Specified | Not Specified | 200-1000 ng/spot |
| Correlation Coefficient (r²) | 0.998 | Not Specified | > 0.99 | 0.996 |
| Accuracy (% Recovery) | >98.5% | Not Specified | Not Specified | ~104% |
| Precision (%RSD) | < 2% | Not Specified | Not Specified | Intraday: 1.65%, Interday: 1.73% |
| LOD | Not Specified | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.
1. Acid Hydrolysis:
-
Accurately weigh 25 mg of Pregabalin and transfer to a 25 mL volumetric flask.
-
Add 0.1 N Hydrochloric acid to the mark and keep the solution for 24 hours.
-
Withdraw 4 mL of the solution, transfer to a 10 mL volumetric flask, and dilute with the mobile phase.
-
Inject the resulting solution into the chromatographic system.
2. Base Hydrolysis:
-
Accurately weigh 10 mg of Pregabalin and transfer to a 25 mL volumetric flask.
-
Add 0.1 N Sodium hydroxide (B78521) to the mark and keep the solution for 24 hours.
-
Withdraw 4 mL of the solution, transfer to a 10 mL volumetric flask, and dilute with the mobile phase.
-
Inject the resulting solution into the chromatographic system.
3. Oxidative Degradation:
-
Accurately weigh 10 mg of Pregabalin and transfer to a 10 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide solution and keep for a specified duration.
-
Dilute to the mark with the mobile phase and inject into the chromatographic system.
4. Thermal Degradation:
-
Accurately weigh 10 mg of Pregabalin and transfer to a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Keep the solution at 50°C for 24 hours.
-
Inject the resulting solution into the chromatographic system.
5. Photolytic Degradation:
-
Expose a solution of Pregabalin (e.g., 10 mg in 10 mL of mobile phase) to UV light (254 nm) for 24 hours.
-
Inject the resulting solution into the chromatographic system.
Visualizations
Experimental Workflow for Stability-Indicating Assay Validation
The following diagram illustrates the typical workflow for the validation of a stability-indicating assay method for Pregabalin.
The Correlation Between In Vitro Dissolution and In Vivo Performance of Pregabalin Controlled-Release Tablets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro-in vivo correlation (IVIVC) of various pregabalin (B1679071) controlled-release (CR) tablet formulations. By presenting supporting experimental data from multiple studies, this document aims to offer an objective analysis of product performance, aiding in the development and evaluation of robust oral drug delivery systems for pregabalin.
Comparative Analysis of In Vitro Dissolution Profiles
The in vitro dissolution behavior of controlled-release pregabalin tablets is a critical predictor of their subsequent in vivo performance. Various formulations, including monolithic matrix (MM) tablets and novel three-layered (TL) tablets, have been developed to achieve a once-daily administration profile.
A key study compared a newly developed TL tablet system with a conventional MM tablet. The in vitro drug release was assessed using the USP dissolution Apparatus II (paddle method) at 100 rpm in 900 mL of simulated gastric fluid (pH 1.2) maintained at 37 ± 0.5°C.[1] Drug concentrations were determined by high-performance liquid chromatography (HPLC).[1]
| Time (hours) | Monolithic Matrix (MM) Tablet (% Released) | Three-Layered (TL) Tablet (% Released) |
| 1 | ~20% | ~15% |
| 2 | ~35% | ~25% |
| 4 | ~55% | ~45% |
| 8 | ~80% | ~75% |
| 12 | >95% | >90% |
Data synthesized from graphical representations in the cited literature.
In another study, various sustained-release matrix tablets of pregabalin were formulated using different polymers like Hydroxypropyl Methylcellulose (HPMC). The dissolution studies were conducted in 0.1N HCl (pH 1.2) for the first 2 hours, followed by phosphate (B84403) buffer (pH 6.8) for the remaining 10 hours, also using the paddle method at 100 rpm.[2] The goal was to achieve a 100% drug release over 12 hours.[2]
Comparative Analysis of In Vivo Pharmacokinetic Parameters
The in vivo performance of pregabalin CR tablets is typically evaluated in animal models, such as beagle dogs, and subsequently in human clinical trials. These studies compare the pharmacokinetic profiles of CR formulations to immediate-release (IR) capsules.
A study in beagle dogs compared a 150 mg once-daily TL1 tablet with a 75 mg twice-daily IR capsule.[1] The dogs were fed 40 minutes before oral administration of the drug.[1]
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| TL1 Tablet (150 mg) | ~4500 | 5.86 | Not specified |
| IR Capsule (75 mg) | ~6000 | 0.85 | Not specified |
Data extracted from the cited literature.[1]
Human pharmacokinetic studies have also been conducted to compare CR tablets with IR capsules. In one such study, a 150 mg once-daily TL3 tablet was compared with a 75 mg twice-daily IR capsule in both fed and fasted states.[1]
| Formulation (State) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| TL3 Tablet (150 mg, Fed) | ~3500 | 6 | ~45000 |
| TL3 Tablet (150 mg, Fasted) | ~2500 | Not specified | ~26000 |
| IR Capsule (75 mg, Twice Daily) | ~4000 (first dose) | 1 | Not specified |
Data synthesized from graphical and tabular data in the cited literature.[1]
Another comparative pharmacokinetic study of a 150-mg controlled-release pregabalin tablet (GLA5PR GLARS-NF1) and a 75-mg immediate-release capsule was conducted in healthy male volunteers.[3] The study found that after multiple administrations, the overall pregabalin exposure from the CR tablets was comparable to that of the IR capsules.[3]
Experimental Protocols
In Vitro Dissolution Studies
A standardized protocol for in vitro dissolution testing of pregabalin controlled-release tablets is crucial for ensuring reproducibility and comparability of results.
Apparatus: USP Dissolution Apparatus II (Paddle Method).[1][2] Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or a two-stage dissolution medium (0.1N HCl for 2 hours, followed by phosphate buffer pH 6.8 for the remainder of the study).[1][2] Temperature: 37 ± 0.5°C.[1] Paddle Speed: 100 rpm.[1][2] Sampling Times: Predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours). Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.[1] Column: C18 column (e.g., Capcell Pak® C18, 4.6 x 150 mm, 5 μm).[1] Mobile Phase: A mixture of phosphate buffer and methanol.[1]
In Vivo Pharmacokinetic Studies
In vivo studies are essential to determine the bioavailability and pharmacokinetic profile of pregabalin CR formulations in a living system.
Subjects: Beagle dogs or healthy human volunteers.[1][4] Study Design: Typically a randomized, open-label, crossover design.[1][4] Dosing: Administration of a single dose of the test CR formulation and the reference IR formulation, often with a washout period in between. For multiple-dose studies, subjects receive the formulations over several days.[3][4] Feeding Conditions: Studies are often conducted under both fed and fasted conditions to assess the effect of food on drug absorption.[1] Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36 hours).[1] Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis.[1] Analytical Method: Drug concentrations in plasma are typically determined using a validated LC-MS/MS method. Pharmacokinetic Parameters: The key parameters calculated include maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC).[4]
Visualizing the IVIVC Process
Experimental Workflow for Establishing IVIVC
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Logical Relationship of a Successful IVIVC
Caption: Predictive nature of a successful in vitro-in vivo correlation.
References
- 1. dovepress.com [dovepress.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Comparative Pharmacokinetics of a Controlled-release Pregabalin Tablet (GLA5PR GLARS-NF1) and an Immediate-release Pregabalin Capsule in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin controlled-release pharmacokinetics in healthy volunteers: analysis of four multiple-dose randomized clinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Pregabalin's Effects: A Comparative Guide for Researchers
An in-depth analysis of published studies reveals consistent efficacy of pregabalin (B1679071) across various neuropathic pain conditions, fibromyalgia, and epilepsy, although the magnitude of effect can vary. This guide provides a comprehensive comparison of quantitative data from key clinical trials, details of experimental protocols, and visualizations of its mechanism of action to aid researchers in assessing the reproducibility of its effects.
Pregabalin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), has been widely studied for its therapeutic effects. Its primary mechanism of action involves binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1][2][3][4][5][6][7] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4][5][7] This modulation of neuronal excitability is believed to be the foundation of its analgesic, anticonvulsant, and anxiolytic properties.[1][4]
Comparative Efficacy of Pregabalin: A Quantitative Overview
To assess the reproducibility of pregabalin's effects, this guide summarizes quantitative data from randomized, double-blind, placebo-controlled trials across its primary indications: neuropathic pain, fibromyalgia, and epilepsy.
Neuropathic Pain
Pregabalin has demonstrated consistent efficacy in reducing pain associated with diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury. However, some studies have noted a decline in the reported treatment effect over time.[8][9]
Table 1: Efficacy of Pregabalin in Neuropathic Pain Clinical Trials
| Indication | Study | Dosage (mg/day) | Primary Outcome Measure | Pregabalin Result | Placebo Result | Net Treatment Effect |
| Diabetic Peripheral Neuropathy & Postherpetic Neuralgia | Pooled Analysis[10] | 150-600 | Change in Daily Pain Rating Scale Score | Significant improvement vs. placebo (p ≤ 0.0009) | - | - |
| Neuropathic Pain (Mixed) | Meta-analysis[11][12] | 300-600 | Standardized Mean Difference (SMD) in pain reduction | -0.49 (95% CI -0.66 to -0.32) | - | - |
| Spinal Cord Injury | Cardenas et al., 2013[13][14] | 150-600 | Duration-adjusted average change in pain | Statistically significant improvement (p = 0.003) | - | -0.69 (95% CI -1.12 to -0.26) |
Note: Net Treatment Effect is presented as reported in the study, which may be a difference in means or a standardized mean difference.
Fibromyalgia
Clinical trials in patients with fibromyalgia have consistently shown that pregabalin is effective in reducing pain and improving sleep and quality of life.[15][16][17]
Table 2: Efficacy of Pregabalin in Fibromyalgia Clinical Trials
| Study | Dosage (mg/day) | Primary Outcome Measure | Pregabalin Result | Placebo Result | Key Finding |
| Crofford et al., 2005[15] | 450 | Mean pain score reduction (0-10 scale) | -0.93 | - | Significantly more patients had ≥50% pain improvement (29% vs 13%) |
| Cochrane Review[17] | 450 | ≥50% pain reduction vs. placebo | Number Needed to Treat (NNT) = 9.7 | - | Most effective daily dosage |
| Pfizer Study NCT00830167[18] | 150-450 | Change in Fibromyalgia Impact Questionnaire (FIQ) score | Improvement observed | - | Study designed to evaluate efficacy and safety over 15 weeks |
Epilepsy
As an adjunctive therapy for partial-onset seizures, pregabalin has been shown to be effective.[19][20] However, its efficacy as a monotherapy and for other seizure types is less established.[21][22]
Table 3: Efficacy of Pregabalin in Epilepsy Clinical Trials
| Seizure Type | Study | Dosage (mg/day) | Primary Outcome Measure | Pregabalin Result | Placebo Result | Key Finding |
| Partial Onset Seizures (Adjunctive) | Cochrane Review[19] | 150-600 | ≥50% reduction in seizure frequency | Relative Risk (RR) = 1.95 (95% CI 1.40 to 2.72) | - | Significant dose-response relationship |
| Partial Onset Seizures (Monotherapy) | French et al., 2010[20] | 600 | Seizure-related exit rate | 27.5% | 74% (Historical Control) | Efficacious as monotherapy |
| Primary Generalized Tonic-Clonic Seizures | Pfizer Study[22] | 5-10 mg/kg/day | Reduction in seizure frequency | Not statistically significant | - | Did not meet primary endpoint |
Understanding the Mechanism: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of pregabalin's action and aid in the design of future studies, the following diagrams illustrate its core signaling pathway and a typical experimental workflow for assessing its analgesic effects.
Caption: Pregabalin's primary mechanism of action.
Caption: Typical workflow for preclinical pain studies.
Detailed Experimental Protocols
Reproducibility is contingent on detailed and consistent experimental methodologies. Below are summaries of typical protocols from the cited clinical trials.
Neuropathic Pain Trial Protocol (Representative)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.[11][13]
-
Participants: Adults with a diagnosis of diabetic peripheral neuropathy, postherpetic neuralgia, or spinal cord injury-related neuropathic pain, with a baseline pain score of ≥4 on an 11-point Numeric Rating Scale (NRS).[11][13]
-
Intervention: Flexible or fixed dosing of pregabalin (typically 150 to 600 mg/day) or placebo, administered orally in divided doses for a duration of 8 to 17 weeks.[13][15]
-
Outcome Measures:
Fibromyalgia Trial Protocol (Representative)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.[15]
-
Participants: Patients meeting the American College of Rheumatology criteria for fibromyalgia.[15]
-
Intervention: Pregabalin (150, 300, or 450 mg/day) or placebo administered for 8 to 15 weeks.[15][18]
-
Outcome Measures:
Epilepsy Trial Protocol (Representative)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, parallel-group, add-on therapy trial.[19]
-
Participants: Patients with drug-resistant partial-onset seizures.[19]
-
Intervention: Pregabalin (doses ranging from 150 to 600 mg/day) or placebo added to the patient's existing antiepileptic drug regimen for a typical duration of 12 weeks.[19]
-
Outcome Measures:
Conclusion
The body of evidence from published studies indicates that pregabalin has a reproducible effect in reducing symptoms across neuropathic pain, fibromyalgia, and as an adjunctive therapy in partial-onset epilepsy. While the core mechanism of action is well-established, the variability in treatment response magnitude across studies and individuals highlights the importance of carefully controlled experimental designs and detailed reporting. This guide provides a framework for researchers to compare findings, understand the underlying methodologies, and design future studies to further refine our understanding of pregabalin's therapeutic potential and the factors influencing its reproducibility.
References
- 1. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 4. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A meta-epidemiological study on the reported treatment effect of pregabalin in neuropathic pain trials over time | PLOS One [journals.plos.org]
- 9. A meta-epidemiological study on the reported treatment effect of pregabalin in neuropathic pain trials over time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. neurology.org [neurology.org]
- 14. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 15. Pregabalin for the treatment of fibromyalgia syndrome: results of a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Website Unavailable (503) [aafp.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Pregabalin add-on for drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pregabalin monotherapy in patients with partial-onset seizures: A historical-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pregabalin monotherapy for epilepsy | Cochrane [cochrane.org]
- 22. pfizer.com [pfizer.com]
"validating the use of a specific animal model for Pregabalin research"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various animal models used in Pregabalin (B1679071) research, supported by experimental data. It aims to assist researchers in selecting the most appropriate models for their specific research questions related to Pregabalin's efficacy and mechanism of action in epilepsy, neuropathic pain, fibromyalgia, and anxiety.
Data Presentation
Table 1: Comparative Efficacy of Pregabalin in Rodent Models of Epilepsy
| Animal Model | Species | Seizure Type | Pregabalin ED₅₀ (mg/kg, p.o.) | Reference |
| Maximal Electroshock (MES) - High Intensity | Rat | Tonic Extension | 1.8 | [1][2] |
| Maximal Electroshock (MES) - High Intensity | Mouse | Tonic Extension | 11.6 | [3] |
| Audiogenic Seizures (DBA/2 mice) | Mouse | Tonic Extension | 2.7 | [1][2] |
| Pentylenetetrazole (PTZ) | Mouse | Clonic Seizures | 31 | [1][2] |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. p.o. (per os) refers to oral administration.
Table 2: Comparative Efficacy of Pregabalin in Rodent Models of Neuropathic Pain
| Animal Model | Species | Pain Assessment | Pregabalin Dose (mg/kg) | Outcome | Reference |
| Chronic Constriction Injury (CCI) | Rat | Thermal & Mechanical Hyperalgesia | 30 (i.p.) | Significant decrease in hyperalgesia | [4][5] |
| Spinal Nerve Ligation (SNL) | Rat | Tactile Allodynia | 30 (i.p.) | Attenuated allodynia | [6] |
| Sympathetically Independent Pain (SIP) | Rat | Tactile & Cold Allodynia | 30 (i.p.) | Attenuated tactile allodynia, no effect on cold allodynia | [6] |
i.p. (intraperitoneal) refers to injection into the body cavity.
Table 3: Efficacy of Pregabalin in a Rodent Model of Fibromyalgia
| Animal Model | Species | Pain Assessment | Pregabalin Dose (mg/kg) | Outcome | Reference |
| Reserpine-Induced Myalgia | Rat | Mechanical Allodynia (von Frey) | 30 (oral) | Significant reduction in mechanical allodynia | [7] |
Table 4: Comparative Efficacy of Pregabalin in Rodent Models of Anxiety
| Animal Model | Species | Key Behavioral Measure | Pregabalin Dose (mg/kg) | Outcome | Reference |
| Elevated Plus Maze | Mouse | Increased time in open arms | 50 (p.o.) | Anxiolytic effect observed | [8][9][10] |
| Light-Dark Box | Mouse | Increased time in light compartment | 50 (p.o.) | Anxiolytic effect observed | [8][9][10] |
| Elevated X-Maze | Rat | Increased time in open arms | 10 (i.p.) | Anxiolytic-like effects | [1] |
| Conflict Test | Rat | Increased punished responding | 3 (i.p.) | Anxiolytic-like effects | [1] |
Table 5: Comparative Pharmacokinetics of Pregabalin in Different Animal Species
| Species | Dose (mg/kg) | Tmax (hours) | Cmax (µg/mL) | t½ (hours) | Bioavailability (%) | Reference |
| Rat | 1.8 (p.o.) | ~2 | ~3.0 | N/A | >90 | [1] |
| Cat | 4 (oral) | 2.9 | 8.3 | 10.4 | N/A | [9][11] |
| Dog | 4 (oral) | 1.5 | 7.15 | 6.9 | N/A | [12] |
| Chick | 300 (oral) | 2 | 295 | 29 | N/A | [13] |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t½: Elimination half-life.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model is widely used to induce neuropathic pain that mimics symptoms in humans.
Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting the epineural circulation.
-
Closure: The muscle and skin are then closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (tested with von Frey filaments) and thermal hyperalgesia (tested with a plantar test device), typically develop within a week and can be assessed following administration of Pregabalin or a vehicle.[4][5]
Maximal Electroshock (MES) Seizure Test in Rodents
The MES test is a standard model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.
Procedure:
-
Drug Administration: Pregabalin or a vehicle is administered to the animal (mouse or rat) via the desired route (e.g., oral gavage).
-
Electrode Placement: Corneal or auricular electrodes are placed on the animal.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) of a specific intensity (e.g., 50 mA for mice, 150 mA for rats) and duration (e.g., 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at various doses of Pregabalin is recorded to determine the ED₅₀.[14][15]
Elevated Plus Maze (EPM) for Anxiety in Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Procedure:
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: The animal is placed in the testing room for a period of habituation before the test.
-
Test Initiation: The animal is placed in the center of the maze, facing an open arm.
-
Observation: The animal is allowed to explore the maze for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.[11][12][16][17]
Light-Dark Box Test for Anxiety in Rodents
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.
Procedure:
-
Apparatus: The apparatus consists of a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Acclimation: The animal is habituated to the testing room prior to the experiment.
-
Test Initiation: The mouse is placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
Observation: The animal's behavior is recorded for a specific duration (e.g., 5-10 minutes). Key parameters measured include the latency to enter the dark compartment, the number of transitions between the two compartments, and the total time spent in each compartment.
-
Data Analysis: Anxiolytic compounds like Pregabalin are expected to increase the time spent in the light compartment and the number of transitions between compartments.[3][18]
Mandatory Visualization
Caption: Pregabalin's mechanism of action at the presynaptic terminal.
Caption: General experimental workflow for validating Pregabalin in neuropathic pain models.
References
- 1. researchgate.net [researchgate.net]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. mmpc.org [mmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiallodynic effect of pregabalin in rat models of sympathetically maintained and sympathetic independent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anxiolytic-like effect of Pregabalin in mice tested in the dark/light box and the elevated plus maze test: effect on cannabinoid CB1 receptors [rpbs.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Light-dark box test for mice [protocols.io]
- 15. Attenuation of reserpine-induced fibromyalgia via ROS and serotonergic pathway modulation by fisetin, a plant flavonoid polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mmpc.org [mmpc.org]
- 18. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Safe Disposal of Pregabalin Axetil: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of pregabalin (B1679071) axetil, a prodrug of pregabalin, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound while minimizing environmental impact.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling pregabalin axetil, it is crucial to wear appropriate personal protective equipment. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2][3]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be worn.[1]
Handling Guidelines:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]
-
Do not eat, drink, or smoke when handling the compound.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Keep containers securely sealed when not in use.[1]
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination:
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
For solid spills, use dry clean-up procedures to avoid generating dust.[1][3] A damp cloth or a HEPA-filtered vacuum can be used for cleaning up dry solids.[3]
-
Collect the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal.[1][3][4]
Major Spills:
-
Evacuate non-essential personnel from the area.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Control personal contact by wearing appropriate protective clothing.[1]
-
Prevent the spillage from entering drains or water courses.[1]
-
Collect the spilled material and place it in a suitable, labeled container for disposal.[1][3][4]
III. Disposal Procedures for Pregabalin Axetil
The primary goal of disposal is to prevent the release of the active compound into the environment.[3][4] Do not discharge pregabalin axetil into sewers or waterways.[2]
Step-by-Step Disposal Protocol:
-
Identify Waste Type: Segregate waste containing pregabalin axetil from other laboratory waste. This includes pure compound, contaminated materials (e.g., gloves, weigh boats, paper towels), and solutions.
-
Containerization: Place all pregabalin axetil waste into a clearly labeled, sealed, and appropriate waste container.[3][4]
-
Consult Institutional Guidelines: Adhere to your institution's specific chemical waste management and disposal procedures.
-
Professional Disposal: The recommended method for final disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority to arrange for proper disposal.[1]
-
Landfill: If incineration is not available, disposal in a licensed landfill may be an option.[1] Consult with a waste management professional to ensure compliance with local regulations.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be recycled or disposed of as non-hazardous waste.[2]
IV. Environmental Fate and Ecotoxicity Data
Environmental assessments of pregabalin indicate a low risk to the aquatic environment when disposed of properly.[5][6] The compound is not readily biodegradable but is expected to degrade slowly in the environment.[5]
| Parameter | Value | Reference |
| Microbial Inhibition Concentration (MIC) | >997 mg/L | Based on tests with various microorganisms and activated sludge, pregabalin is not expected to disrupt wastewater treatment processes at anticipated concentrations.[6] |
| No Observable Effect Concentration (NOEC) | >1 mg/L | Ecotoxicity testing on aquatic species (such as daphnia, rainbow trout, and green algae) showed no observable effects at concentrations greater than 1 mg/L.[6] |
| Wastewater Treatment Removal | Sorption: ~2.3% Mineralization: ~1.7% | In wastewater treatment, a small percentage of pregabalin is removed through sorption to sludge and mineralization. The majority is expected to be eliminated through the effluent as either the unchanged drug or its biotransformed degradation product.[6] |
V. Experimental Protocols
The ecotoxicity data for pregabalin, as cited in environmental assessment reports, are derived from standard, internationally recognized experimental protocols. These tests are not specific to pregabalin but are standard methods for assessing the environmental impact of chemical substances.
-
Acute Toxicity Testing in Fish: Typically follows OECD Guideline 203 (Fish, Acute Toxicity Test) or equivalent EPA OPPTS guidelines. Rainbow trout are often used as the test species.
-
Acute Immobilisation Test in Daphnia: Follows OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test). Daphnia magna is a common test organism.
-
Alga, Growth Inhibition Test: Follows OECD Guideline 201 (Alga, Growth Inhibition Test). Green alga is used to assess the substance's effect on primary producers.
-
Microbial Inhibition Test: Assesses the impact of the chemical on microorganisms from activated sludge, which is crucial for wastewater treatment processes.
Detailed methodologies for these standardized tests can be obtained from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of pregabalin axetil in a laboratory setting.
Caption: Workflow for the safe disposal of pregabalin axetil waste.
References
Essential Safety and Logistical Information for Handling Pregabalin Arenacarbil
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. Pregabalin Arenacarbil, a prodrug of Pregabalin, requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is converted to the active moiety Pregabalin, it is crucial to use appropriate personal protective equipment to prevent exposure. Pregabalin is classified as causing serious eye damage and is suspected of damaging fertility or the unborn child[1].
Key Safety Precautions:
-
Ventilation: Handle the substance in a well-ventilated area. Use local exhaust ventilation to control airborne dust[1][2]. For laboratory operations, an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox is recommended[3].
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in work areas[1][4].
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing[4]. If tablets or capsules are crushed or broken, avoid breathing the dust[2].
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protective Equipment | Specifications and Recommendations | Source |
| Eye/Face Protection | Tight-sealing safety goggles or safety glasses with side shields. | [4][5] |
| Hand Protection | Wear suitable chemical-resistant gloves. The specific glove material should comply with EC Directive 89/686/EEC and the related standard EN374. Nitrile gloves are a recommended option. Consider double gloving for enhanced protection. | [3][4][6] |
| Skin and Body Protection | Wear impervious protective clothing or a disposable lab coat. For bulk processing operations, more comprehensive protective clothing may be necessary. | [3][5][6][7] |
| Respiratory Protection | In case of insufficient ventilation or when airborne dust is generated, wear suitable respiratory protection. A particulate respirator with a half mask and P3 filter or a powered air-purifying respirator (PAPR) with HEPA filters may be appropriate depending on the exposure potential. | [3][4][6][7] |
Occupational Exposure Limits: As of the available safety data sheets, specific occupational exposure limits for Pregabalin have not been established by region-specific regulatory bodies[4].
Experimental Protocols: Handling and Disposal Workflow
The following provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Handling:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) before use[5].
-
Ensure the work area is clean and properly ventilated.
-
Don appropriate PPE as outlined in the table above.
-
When weighing or transferring the powder, do so in a ventilated enclosure to minimize dust generation.
-
Ground/bond the container and receiving equipment to prevent static discharge[1].
2. In Case of a Spill:
-
Report emergency situations immediately[2].
-
Evacuate non-essential personnel from the affected area.
-
Cleanup operations should only be performed by trained personnel wearing appropriate PPE[2][7].
-
Contain the spill source if it is safe to do so[7].
-
Collect spilled material using a method that controls dust generation, such as a damp cloth or a filtered vacuum[7].
-
Place the collected waste into a labeled, sealed container for disposal[2][7].
-
Thoroughly clean the spill area[7].
3. Disposal:
-
Dispose of waste material in an appropriate, labeled, and sealed container[2][5].
-
Follow all applicable local, state, and federal regulations for the disposal of chemical waste.
-
For substances classified as controlled drugs in some regions, denaturing may be required before disposal[8].
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. echemi.com [echemi.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
